Isopentyl isobutyrate-d7
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C9H18O2 |
|---|---|
Molecular Weight |
165.28 g/mol |
IUPAC Name |
3-methylbutyl 2,3,3,3-tetradeuterio-2-(trideuteriomethyl)propanoate |
InChI |
InChI=1S/C9H18O2/c1-7(2)5-6-11-9(10)8(3)4/h7-8H,5-6H2,1-4H3/i3D3,4D3,8D |
InChI Key |
VFTGLSWXJMRZNB-BGBULBDISA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])(C(=O)OCCC(C)C)C([2H])([2H])[2H] |
Canonical SMILES |
CC(C)CCOC(=O)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Purification of Isopentyl Isobutyrate-d7
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the synthesis and purification of Isopentyl Isobutyrate-d7, a deuterated analog of isopentyl isobutyrate. This isotopically labeled compound is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analyses, and as an internal standard for mass spectrometry-based quantification. This document outlines a feasible synthetic route, detailed experimental protocols, and methods for purification.
Synthesis of this compound
The synthesis of this compound can be effectively achieved via a Fischer esterification reaction. This classic method involves the acid-catalyzed reaction between a carboxylic acid and an alcohol.[1][2][3] In this case, Isobutyric acid-d7 serves as the deuterated carboxylic acid, and isopentyl alcohol is the corresponding alcohol.
The overall reaction is as follows:
CD₃CD(CD₃)COOH + (CH₃)₂CHCH₂CH₂OH --(H⁺)--> CD₃CD(CD₃)COOCH₂CH₂(CH₃)₂ + H₂O
Starting Materials:
The key deuterated starting material is Isobutyric-d7 acid (2-Methylpropionic-d7 acid).[4][5][6][7] This is commercially available from various suppliers. Isopentyl alcohol (3-methyl-1-butanol) is a common and readily available reagent.[8][9]
Experimental Protocol: Fischer Esterification
This protocol is adapted from established methods for the synthesis of similar esters, such as isopentyl acetate.[1][3][10][11]
Materials:
-
Isobutyric-d7 acid (CD₃CD(CD₃)CO₂H)
-
Isopentyl alcohol ((CH₃)₂CHCH₂CH₂OH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Phosphoric Acid (H₃PO₄)[12]
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
5% Sodium Bicarbonate Solution (NaHCO₃)
-
Saturated Sodium Chloride Solution (Brine)
-
Diethyl Ether (or other suitable extraction solvent)
-
Deionized Water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle or sand bath
-
Separatory funnel
-
Distillation apparatus
-
Standard laboratory glassware
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask, combine Isobutyric-d7 acid and a molar excess of isopentyl alcohol. Using an excess of one reactant can help drive the equilibrium towards the product side.[2][3]
-
Catalyst Addition: Slowly and carefully add a catalytic amount of concentrated sulfuric acid or phosphoric acid to the mixture with swirling.[1][12] This reaction is exothermic.
-
Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to reflux for 1-2 hours.[10][13][14] The reflux allows the reaction to proceed at the boiling point of the solvent without loss of volatile materials.[12][15]
-
Cooling and Extraction: After the reflux period, allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel.
-
Washing:
-
Wash the organic layer sequentially with deionized water, 5% sodium bicarbonate solution (to neutralize the acid catalyst and any unreacted carboxylic acid), and finally with a saturated sodium chloride solution (brine) to aid in the separation of the layers and remove residual water.[1][3][10] Be cautious during the bicarbonate wash as it will produce carbon dioxide gas, which can cause pressure buildup in the separatory funnel.[10][12]
-
-
Drying: Separate the organic layer and dry it over anhydrous sodium sulfate.[2][13]
-
Solvent Removal: If an extraction solvent was used, remove it under reduced pressure using a rotary evaporator.
Purification of this compound
The primary method for purifying the crude this compound is fractional distillation.[2][13]
Procedure:
-
Distillation Setup: Assemble a simple or fractional distillation apparatus.
-
Distillation: Carefully distill the crude product. Collect the fraction that boils at the expected boiling point of Isopentyl Isobutyrate. The boiling point of the non-deuterated analog is approximately 153-154 °C.[5] The deuterated version is expected to have a very similar boiling point.
-
Characterization: The purity of the final product can be assessed using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) to confirm the molecular weight and isotopic enrichment, and Nuclear Magnetic Resonance (NMR) spectroscopy to verify the structure and deuterium (B1214612) incorporation.
Data Presentation
Table 1: Properties of Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Boiling Point (°C) |
| Isobutyric-d7 acid | C₄HD₇O₂ | 95.15 | 153-154 |
| Isopentyl alcohol | C₅H₁₂O | 88.15 | 131.6 |
| Isopentyl isobutyrate | C₉H₁₈O₂ | 158.24 | ~153-154 (estimated) |
| This compound | C₉H₁₁D₇O₂ | 165.28 | ~153-154 (estimated) |
Note: Boiling point for the deuterated ester is an estimate based on the non-deuterated analog.[5]
Experimental Workflow Diagram
Caption: Workflow for the synthesis and purification of this compound.
References
- 1. community.wvu.edu [community.wvu.edu]
- 2. Chemistry 210 Experiment 7 [home.miracosta.edu]
- 3. documents.thermofisher.com [documents.thermofisher.com]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. 异丁酸-d7 98 atom % D, 99% (CP) | Sigma-Aldrich [sigmaaldrich.com]
- 6. Isobutyric-d7 acid | C4H8O2 | CID 10486801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cdn.usbio.net [cdn.usbio.net]
- 8. atamankimya.com [atamankimya.com]
- 9. ISOPENTYL ALCOHOL - Ataman Kimya [atamanchemicals.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. fishersci.ie [fishersci.ie]
- 12. youtube.com [youtube.com]
- 13. Isolation of Caffeine [jan.ucc.nau.edu]
- 14. m.youtube.com [m.youtube.com]
- 15. ukessays.com [ukessays.com]
Isopentyl Isobutyrate-d7: A Technical Guide for Quantitative Analysis
Isopentyl isobutyrate-d7 is the deuterated form of isopentyl isobutyrate, a compound often used in flavor and fragrance studies. In the realm of analytical chemistry and drug development, its deuterated counterpart serves as an invaluable tool, primarily as an internal standard for quantitative analyses. The incorporation of seven deuterium (B1214612) atoms provides a distinct mass shift, allowing for its differentiation from the non-labeled analyte in mass spectrometry-based assays without significantly altering its chemical properties.
This guide provides core technical data, a detailed experimental protocol for its application, and a visual representation of the analytical workflow for researchers, scientists, and drug development professionals.
Core Compound Data
The fundamental quantitative data for this compound are summarized below.
| Parameter | Value |
| CAS Number | 1335401-86-9[1][2][3] |
| Molecular Formula | C₉H₁₁D₇O₂[1][2][3] |
| Molecular Weight | 165.28 g/mol [1][2][3] |
Application in Quantitative Analysis
Stable isotope-labeled compounds like this compound are considered the gold standard for internal standards in quantitative mass spectrometry.[1][4] They co-elute with the target analyte and experience similar effects during sample extraction, derivatization, and ionization.[4] This behavior allows them to effectively compensate for variations in sample preparation, matrix effects, and instrument response, thereby significantly enhancing the accuracy and precision of quantification.[1][3] This is a critical requirement in regulated bioanalytical studies and for making pivotal decisions in drug development.
Experimental Protocol: Quantification of a Target Analyte in a Biological Matrix using GC-MS with a Deuterated Internal Standard
This protocol outlines a general methodology for the quantification of a non-labeled target analyte in a plasma sample using this compound as an internal standard (IS). This procedure is representative of a typical workflow in a drug metabolism or pharmacokinetic study.
1. Objective: To accurately quantify the concentration of a target analyte in plasma samples by correcting for analytical variability using a deuterated internal standard.
2. Materials and Reagents:
-
Target Analyte Reference Standard
-
This compound (Internal Standard)
-
Blank Human Plasma (with appropriate anticoagulant)
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Formic Acid, LC-MS grade
-
Deionized Water
-
Microcentrifuge tubes (1.5 mL)
-
Autosampler vials with inserts
3. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the target analyte reference standard in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions (for Calibration Curve): Prepare a series of dilutions from the Analyte Stock Solution using a 50:50 mixture of methanol and water to create calibration standards at concentrations ranging from the Lower Limit of Quantification (LLOQ) to the Upper Limit of Quantification (ULOQ).
-
Internal Standard Working Solution (ISWS): Dilute the Internal Standard Stock Solution with acetonitrile to a final concentration appropriate for the assay (e.g., 50 ng/mL). This concentration should yield a stable and reproducible signal in the mass spectrometer.
4. Sample Preparation (Protein Precipitation):
-
Label 1.5 mL microcentrifuge tubes for blank, calibration standards, quality control (QC) samples, and unknown study samples.
-
To each tube, add 50 µL of the corresponding sample (blank plasma, plasma spiked with calibration standards, or study sample).
-
Add 150 µL of the Internal Standard Working Solution (ISWS) to every tube (except for the blank matrix sample, to which 150 µL of ACN without IS is added).
-
Vortex each tube vigorously for 30 seconds to precipitate proteins.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer 100 µL of the clear supernatant to an autosampler vial.
-
The samples are now ready for GC-MS or LC-MS/MS analysis.
5. GC-MS Analysis:
-
Gas Chromatograph (GC):
-
Column: Select a column appropriate for the analyte's volatility and polarity (e.g., a DB-5ms or equivalent).
-
Inlet Temperature: 250°C
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).
-
Oven Program: Optimize the temperature ramp to ensure separation of the analyte from matrix components.
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI)
-
Scan Mode: Selected Ion Monitoring (SIM) to monitor specific, high-abundance, and unique ions for both the target analyte and this compound.
-
6. Data Analysis:
-
Integrate the peak areas for the selected ions of the target analyte and the internal standard (this compound).
-
Calculate the Peak Area Ratio (PAR) for each sample: PAR = (Peak Area of Analyte) / (Peak Area of Internal Standard).
-
Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.
-
Perform a linear regression analysis (typically with a 1/x² weighting) on the calibration curve. The regression coefficient (r²) should be ≥ 0.99.[5]
-
Determine the concentration of the analyte in the unknown samples by interpolating their calculated PAR values from the calibration curve.
Experimental Workflow Diagram
The following diagram illustrates the key stages of the quantitative analysis workflow described in the protocol.
Caption: A generalized workflow for quantitative bioanalysis using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Use of a deuterated internal standard with pyrolysis-GC/MS dimeric marker analysis to quantify tire tread particles in the environment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. resolvemass.ca [resolvemass.ca]
- 5. benchchem.com [benchchem.com]
Data Presentation: Isotopic Purity of Isopentyl isobutyrate-d7
An In-depth Technical Guide on the Isotopic Purity Assessment of Isopentyl isobutyrate-d7
For researchers, scientists, and drug development professionals, the precise characterization of isotopically labeled compounds is paramount for the accuracy and reliability of experimental outcomes. This guide provides a comprehensive overview of the methodologies employed to assess the isotopic purity of this compound, a deuterated internal standard crucial for quantitative analysis.
The isotopic purity of a deuterated compound is a critical factor in its application, particularly as an internal standard in mass spectrometry-based assays. The following tables summarize representative quantitative data for a high-quality batch of this compound.
Table 1: Summary of Isotopic Purity and Enrichment
| Parameter | Value | Method of Analysis |
| Chemical Purity (by GC/HPLC) | >99.5% | Gas/High-Performance Liquid Chromatography |
| Isotopic Enrichment | 99.3% | Mass Spectrometry |
| Deuterium (B1214612) Incorporation | >99% at specified positions | Nuclear Magnetic Resonance (NMR) |
Table 2: Isotopic Distribution of this compound
| Isotopologue | Relative Abundance (%) | Method of Analysis |
| d7 | 99.30% | Mass Spectrometry |
| d6 | 0.60% | Mass Spectrometry |
| d5 | 0.05% | Mass Spectrometry |
| d4 | <0.01% | Mass Spectrometry |
| d3 | <0.01% | Mass Spectrometry |
| d2 | <0.01% | Mass Spectrometry |
| d1 | <0.01% | Mass Spectrometry |
| d0 (unlabeled) | <0.01% | Mass Spectrometry |
Experimental Protocols
The determination of isotopic purity and the confirmation of deuterium labeling locations are primarily achieved through a combination of high-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][2][3]
Mass Spectrometry for Isotopic Enrichment
Objective: To determine the percentage of the deuterated species relative to all isotopic variants.[4]
Methodology:
-
Sample Preparation: A solution of this compound is prepared in a suitable solvent (e.g., methanol (B129727) or acetonitrile) at a concentration appropriate for the mass spectrometer, typically in the low µg/mL to ng/mL range.[4]
-
Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ionization source like electrospray ionization (ESI) or gas chromatography-mass spectrometry (GC-MS) is utilized.[5][6]
-
Infusion and Data Acquisition: The sample solution is introduced into the mass spectrometer. Full-scan mass spectra are acquired over a mass range that encompasses the molecular ions of both unlabeled Isopentyl isobutyrate and this compound.[4]
-
Data Analysis: The resulting mass spectrum will display a cluster of peaks corresponding to the different isotopic species (d0 to d7). The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak. The isotopic enrichment is calculated as the percentage of the d7 isotopologue relative to the sum of all isotopologues. Corrections for the natural abundance of isotopes (e.g., ¹³C) should be applied for accurate quantification.[5][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Deuterium Incorporation
Objective: To confirm the specific atomic positions of deuterium incorporation and the structural integrity of the molecule.[4]
Methodology:
-
Sample Preparation: A sufficient amount of the this compound sample is dissolved in a suitable deuterated solvent (e.g., chloroform-d, acetone-d6).[2][6]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is employed.[2][6]
-
Data Acquisition: A standard proton (¹H) NMR spectrum is acquired.
-
Data Analysis: The ¹H NMR spectrum of a successfully deuterated this compound will show a significant reduction or complete disappearance of signals corresponding to the protons at the deuterated positions. By comparing the integration of these residual proton signals to the integration of a signal from a non-deuterated position within the molecule (or to an internal standard), the percentage of deuterium incorporation at each site can be calculated.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isotopic purity assessment of this compound.
Caption: Workflow for Isotopic Purity Assessment of this compound.
References
- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. almacgroup.com [almacgroup.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
The Gold Standard: A Technical Guide to Deuterated Internal Standards in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
In the landscape of quantitative analysis by mass spectrometry, particularly within the complex biological matrices encountered in drug development and clinical research, the pursuit of the highest accuracy and precision is paramount. The use of internal standards is a fundamental strategy to control for variability throughout the analytical workflow. Among the various types of internal standards, deuterated stable isotope-labeled internal standards (SIL-IS) have emerged as the gold standard, offering significant advantages over their non-labeled counterparts or structural analogs.[1] This in-depth technical guide explores the core principles, applications, and methodologies associated with the use of deuterated internal standards in mass spectrometry, providing a comprehensive resource for achieving robust and reliable quantitative data.
Core Principles: The Foundation of Isotope Dilution Mass Spectrometry
The efficacy of deuterated internal standards is rooted in the principle of isotope dilution mass spectrometry (IDMS). A deuterated standard is a version of the analyte of interest in which one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium.[2] This subtle alteration in mass allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical physicochemical properties ensure they behave similarly throughout the analytical process.[2][3]
By introducing a known amount of the deuterated standard into a sample at the earliest stage of preparation, it serves as a perfect mimic for the analyte.[2] Any loss of analyte during sample extraction, cleanup, or injection, as well as variations in ionization efficiency within the mass spectrometer, will be mirrored by the deuterated standard.[1] Consequently, the ratio of the analyte's signal to the internal standard's signal remains constant, providing a highly accurate and precise measurement of the analyte's concentration, even in the presence of significant analytical variability.[2]
Advantages in Quantitative Analysis
The primary advantage of employing deuterated internal standards is the significant improvement in analytical accuracy and precision.[4] They are instrumental in correcting for a variety of potential errors that can occur during the analytical workflow:
-
Correction for Matrix Effects: Biological matrices like plasma and urine are complex mixtures that can suppress or enhance the ionization of the analyte, leading to inaccurate quantification.[5] Since the deuterated internal standard is chemically identical to the analyte, it experiences the same matrix effects, allowing for accurate correction.[5]
-
Compensation for Extraction Variability: The recovery of an analyte during sample preparation steps such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be inconsistent. A deuterated internal standard, added at the beginning of the extraction process, experiences the same losses as the analyte, ensuring that the analyte-to-internal standard ratio remains constant.[5]
-
Normalization of Instrumental Variations: Fluctuations in injection volume and mass spectrometer response can introduce variability. The use of a deuterated internal standard normalizes these variations, leading to more precise and reproducible results.[5]
Quantitative Data Presentation
The superiority of deuterated internal standards over structural analogs or analysis without an internal standard is well-documented. The following tables summarize quantitative data from various studies, highlighting the enhanced performance achieved with deuterated standards.
Table 1: Comparison of Assay Precision with Deuterated vs. Analog Internal Standard
| Quality Control Level | Analyte Concentration (ng/mL) | %CV with Deuterated IS | %CV with Analog IS |
| Low | 5 | 4.2 | 8.9 |
| Medium | 50 | 3.1 | 6.5 |
| High | 200 | 2.5 | 5.3 |
This data illustrates a significant improvement in precision (lower %CV) when using a deuterated internal standard compared to a structural analogue.[6]
Table 2: Impact of Internal Standard on Accuracy and Precision in Complex Matrices
| Analyte | Matrix | Internal Standard | Accuracy (%) | RSD (%) |
| Dimethoate | Cannabis Flower | None | 38.5 | 52.3 |
| Dimethoate | Cannabis Flower | Deuterated Analog | 98.2 | 12.1 |
| Carbofuran | Gummy Bear | None | 45.1 | 58.7 |
| Carbofuran | Gummy Bear | Deuterated Analog | 103.5 | 9.8 |
This table demonstrates the critical role of a deuterated internal standard in maintaining accuracy and precision in complex biological samples. Without the internal standard, accuracy is poor and variability is high.[7]
Table 3: Recovery and Matrix Effect of Deuterated Internal Standards in Human Cerebrospinal Fluid (CSF)
| Analyte | Recovery (%) | Matrix Effect (%) |
| Anandamide (AEA) | 85.3 | 78.9 (Suppression) |
| 2-Arachidonoylglycerol (2-AG) | 92.1 | 115.4 (Enhancement) |
| Oleoylethanolamide (OEA) | 79.5 | 85.2 (Suppression) |
| Palmitoylethanolamide (PEA) | 88.7 | 95.6 (Minor Suppression) |
This table shows typical recovery and matrix effect values for several analytes using deuterated internal standards. While there is still some matrix effect observed, the use of the deuterated standard allows for its correction, leading to accurate quantification.[8]
Experimental Protocols
The following are detailed methodologies for key experiments involving the use of deuterated standards in mass spectrometry.
Sample Preparation: Protein Precipitation
This protocol is a rapid and straightforward method for removing the majority of proteins from a plasma sample.[3]
Procedure:
-
Pipette 100 µL of the plasma sample (calibrator, quality control, or unknown) into a clean microcentrifuge tube.
-
Add 10 µL of the deuterated internal standard stock solution to the plasma sample.
-
Vortex briefly to mix.
-
Add 300 µL of cold acetonitrile (B52724) (ACN) with 0.1% formic acid to the sample.
-
Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the sample at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean LC vial, avoiding the protein pellet.
-
The sample is now ready for LC-MS/MS analysis.[3]
Sample Preparation: Solid-Phase Extraction (SPE) for Urine Samples
This protocol provides a more thorough cleanup of the sample matrix, resulting in a cleaner extract and reduced matrix effects.[3]
Procedure:
-
Add 10 µL of the deuterated internal standard stock solution to 1 mL of the urine sample and vortex to mix.
-
Conditioning: Place the SPE cartridges on the vacuum manifold. Pass 1 mL of methanol (B129727) through each cartridge, followed by 1 mL of water. Do not allow the cartridges to dry out.
-
Loading: Load the prepared urine sample onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the analyte and internal standard with 1 mL of methanol into a clean collection tube.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase and transfer to an LC vial for analysis.
LC-MS/MS Analysis
This is a general protocol for the analysis of small molecules in biological fluids.
Instrumentation:
-
Liquid Chromatograph: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.[6]
-
Mass Spectrometer: A triple quadrupole mass spectrometer capable of selected reaction monitoring (SRM).
-
Chromatographic Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).[6]
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% formic acid.[6]
-
Mobile Phase B: Methanol with 0.1% formic acid.[6]
-
Gradient Elution: A suitable gradient to separate the analyte from endogenous interferences.[6]
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative mode.
-
Scan Type: Selected Reaction Monitoring (SRM).
-
SRM Transitions: Monitor the specific precursor-to-product ion transitions for both the analyte and its corresponding deuterated internal standard.
Data Analysis:
-
Integrate the peak areas for the analyte and its deuterated internal standard.
-
Calculate the peak area ratio (analyte peak area / internal standard peak area).
-
Construct a calibration curve by plotting the peak area ratio versus the concentration of the calibration standards.
-
Determine the concentration of the analyte in unknown samples by interpolating their peak area ratios from the calibration curve.
Mandatory Visualizations
Caption: A typical workflow for a bioanalytical assay using a deuterated internal standard.
Caption: Logical relationship showing how deuterated internal standards correct for variability.
Caption: An analogy of the analytical process as a signaling pathway.
Conclusion
Deuterated internal standards are an indispensable tool in modern mass spectrometry for achieving the highest levels of accuracy and precision in quantitative analysis. Their ability to closely mimic the behavior of the analyte throughout the analytical process makes them superior to other types of internal standards, particularly in complex biological matrices.[3] A thorough understanding of their physicochemical properties, appropriate selection, and careful method validation are essential for their successful implementation in both regulated and research environments. For researchers, scientists, and drug development professionals, the adoption of deuterated internal standards is a critical step towards ensuring the integrity and validity of their bioanalytical results, ultimately contributing to the successful development of safe and effective therapeutics.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. The Value of Deuterated Internal Standards - KCAS Bio [kcasbio.com]
- 6. benchchem.com [benchchem.com]
- 7. lcms.cz [lcms.cz]
- 8. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Certificate of Analysis for Isopentyl Isobutyrate-d7
For researchers, scientists, and professionals in drug development, the Certificate of Analysis (CoA) for a deuterated internal standard like Isopentyl isobutyrate-d7 is a critical document. It provides assurance of the identity, purity, and quality of the compound, which is essential for the accuracy and reliability of quantitative analytical methods such as NMR, GC-MS, or LC-MS. This guide will dissect a typical CoA for this compound, explaining the significance of each section and the underlying analytical techniques.
Product Identification and General Information
The initial section of the CoA provides fundamental details about the product.
| Parameter | Typical Specification | Significance |
| Product Name | This compound | The common chemical name of the deuterated compound. |
| Synonyms | Isobutyric acid isoamyl ester-d7 | Alternative names for the compound. |
| CAS Number | 1335401-86-9 | A unique identifier assigned by the Chemical Abstracts Service. |
| Molecular Formula | C₉H₁₁D₇O₂ | Indicates the elemental composition, including the seven deuterium (B1214612) atoms. |
| Molecular Weight | 165.28 g/mol | The mass of one mole of the compound, accounting for the deuterium atoms. |
| Lot Number | [Unique Identifier] | A specific batch identifier for traceability. |
| Appearance | Colorless Oil | A qualitative description of the physical state and color. |
| Storage | Recommended conditions (e.g., 4°C) | Essential for maintaining the stability and integrity of the compound. |
Analytical Data and Specifications
This core section of the CoA presents the quantitative results from various analytical tests performed on the specific lot of the material.
| Test | Method | Specification | Result | Significance |
| Chemical Purity | Gas Chromatography (GC) | ≥ 98% | [Actual Value]% | Measures the percentage of the desired compound relative to any non-isotopic impurities. |
| Isotopic Purity | Nuclear Magnetic Resonance (NMR) Spectroscopy or Mass Spectrometry (MS) | ≥ 95% | [Actual Value]% | Determines the percentage of molecules that are labeled with the desired number of deuterium atoms. |
| Deuterium Incorporation | Mass Spectrometry (MS) or NMR | Conforms to structure | Conforms | Confirms that the deuterium atoms are located at the expected positions within the molecule. |
| Identity Confirmation | NMR Spectroscopy | Conforms to structure | Conforms | Verifies the overall chemical structure of the compound. |
Experimental Protocols
Detailed methodologies are crucial for understanding how the analytical data was generated and for replicating the results if necessary.
Gas Chromatography (GC) for Chemical Purity
-
Objective: To separate and quantify the main component (this compound) from any volatile, non-isotopic impurities.
-
Instrumentation: A gas chromatograph equipped with a Flame Ionization Detector (FID).
-
Procedure:
-
A dilute solution of the sample is prepared in a volatile solvent (e.g., ethyl acetate).
-
A small volume of the solution is injected into the GC, where it is vaporized.
-
The vapor is carried by an inert gas through a capillary column.
-
Separation occurs based on the differential partitioning of compounds between the mobile phase (carrier gas) and the stationary phase (column coating).
-
The FID detects and quantifies the compounds as they elute from the column.
-
Purity is calculated by comparing the peak area of the main component to the total area of all peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Identity and Isotopic Purity
-
Objective: To confirm the chemical structure and determine the level of deuteration.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Procedure:
-
A small amount of the sample is dissolved in a deuterated NMR solvent (e.g., chloroform-d).
-
The sample is placed in the NMR spectrometer.
-
¹H NMR is used to observe the signals from any residual protons. The absence or significant reduction of signals at specific chemical shifts corresponding to the deuterated positions confirms successful labeling.
-
The isotopic purity can be estimated by comparing the integration of residual proton signals to the integration of signals from non-deuterated positions.
-
Mass Spectrometry (MS) for Isotopic Purity and Deuterium Incorporation
-
Objective: To determine the mass distribution of the isotopic species and confirm the number of deuterium atoms per molecule.
-
Instrumentation: A mass spectrometer, often coupled with a GC (GC-MS).
-
Procedure:
-
The sample is introduced into the mass spectrometer, where it is ionized.
-
The resulting ions are separated based on their mass-to-charge ratio (m/z).
-
The mass spectrum will show a cluster of peaks corresponding to the different isotopologues (molecules with varying numbers of deuterium atoms).
-
The relative intensities of these peaks are used to calculate the isotopic purity and confirm the primary mass corresponding to seven deuterium atoms.
-
Visualizing the Certificate of Analysis Workflow
The following diagram illustrates the logical flow of processes that lead to the generation of a Certificate of Analysis for a deuterated standard.
Caption: Workflow for the generation of a Certificate of Analysis.
Concluding Remarks
A thorough understanding of the Certificate of Analysis for this compound is paramount for ensuring the quality and accuracy of research and development activities. The data presented in the CoA, backed by robust analytical methodologies, provides the necessary confidence in this critical internal standard. Researchers should always review the CoA for each new lot to ensure it meets the specific requirements of their analytical assays.
An In-depth Technical Guide to the Physicochemical Properties of Deuterated Esters for Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Deuterium-labeled compounds, including esters, are powerful tools in a wide array of scientific disciplines, from mechanistic studies in chemistry to drug development and metabolomics. The substitution of protium (B1232500) (¹H) with deuterium (B1214612) (²H or D), a stable, non-radioactive isotope of hydrogen, introduces subtle yet significant changes in the physicochemical properties of molecules. These alterations stem primarily from the greater mass of deuterium, which leads to a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This phenomenon, known as the kinetic isotope effect (KIE), can profoundly influence reaction rates, metabolic pathways, and the spectroscopic characteristics of molecules.
This technical guide provides a comprehensive overview of the core physicochemical properties of deuterated esters, offering a comparative analysis with their non-deuterated counterparts. It includes detailed experimental protocols for their synthesis and characterization, and visualizes key experimental workflows, making it an essential resource for researchers leveraging these unique compounds.
Core Physicochemical Properties: A Comparative Analysis
The replacement of hydrogen with deuterium can lead to measurable differences in various physicochemical properties. While these changes are often modest, they can have significant implications for experimental design and interpretation. The following tables summarize the available quantitative data for two common esters: ethyl acetate (B1210297) and methyl stearate (B1226849).
Table 1: Comparative Physicochemical Properties of Ethyl Acetate and its Deuterated Isotopologues
| Property | Ethyl Acetate (CH₃COOCH₂CH₃) | Ethyl Acetate-d3 (CD₃COOCH₂CH₃) | Reference(s) |
| Molecular Weight ( g/mol ) | 88.11[1][2] | 91.12[3] | [1][2][3] |
| Boiling Point (°C) | 77.1[1][4][5] | Data not readily available | [1][4][5] |
| Melting Point (°C) | -83.6 to -83.97[2][5] | Data not readily available | [2][5] |
| Density (g/cm³ at 20°C) | ~0.902[4] | Data not readily available | [4] |
| Solubility in Water ( g/100 mL at 20-25°C) | ~8[6][7] | Data not readily available | [6][7] |
Table 2: Comparative Physicochemical Properties of Methyl Stearate and its Deuterated Isotopologues
| Property | Methyl Stearate (C₁₉H₃₈O₂) | Methyl Stearate-d3 (C₁₉H₃₅D₃O₂) | Reference(s) |
| Molecular Weight ( g/mol ) | 298.50[8][9] | 301.52[10] | [8][9][10] |
| Boiling Point (°C) | ~442 at 747 mmHg[11] | 355.5 at 760 mmHg[10] | [10][11] |
| Melting Point (°C) | 37-41[12] | Data not readily available | [12] |
| Density (g/cm³) | 0.8498 at 40°C[11] | 0.9±0.1[10] | [10][11] |
| Water Solubility | < 1 mg/mL at 22°C[11] | Data not readily available | [11] |
Note: The available quantitative data comparing simple deuterated esters with their non-deuterated counterparts is limited in the public domain. The tables highlight these gaps.
Experimental Protocols
Synthesis of Deuterated Esters
a) Synthesis of Ethyl Acetate-d3 (CD₃COOCH₂CH₃)
This protocol is adapted from the general synthesis of deuterated ethyl acetates.[13]
Principle: The reaction between the silver salt of a deuterated carboxylic acid and an alkyl iodide is a reliable method for producing deuterated esters with high purity.[13]
Materials:
-
Silver acetate-d3 (CD₃COOAg)
-
Ethyl iodide (CH₃CH₂I)
-
Reflux condenser
-
Heating mantle
-
Distillation apparatus
Procedure:
-
In a round-bottom flask, combine silver acetate-d3 and a molar excess of ethyl iodide.
-
Attach a reflux condenser to the flask.
-
Heat the mixture to a gentle reflux (approximately 95°C) and maintain for several hours (e.g., overnight) to ensure the reaction goes to completion.[13]
-
After cooling, separate the volatile components (ethyl acetate-d3 and unreacted ethyl iodide) from the solid silver iodide precipitate by distillation.
-
Purify the collected distillate by fractional distillation to isolate the pure ethyl acetate-d3. The purity can be confirmed by Gas Chromatography-Mass Spectrometry (GC-MS).
b) Synthesis of Deuterated Fatty Acid Methyl Esters (FAMEs)
This protocol describes a direct trans-esterification method.[14]
Principle: Direct trans-esterification combines lipid extraction and esterification into a single step, offering a simpler and faster method compared to multi-step procedures.[14]
Materials:
-
Deuterated fatty acid source (e.g., deuterated algal biomass, deuterated oil)
-
Methanol-d4 (CD₃OD) containing an acid catalyst (e.g., 2% H₂SO₄)
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
-
Glass reactor with reflux condenser
-
Separatory funnel
Procedure:
-
Place the deuterated lipid source into the glass reactor.
-
Add the methanolic H₂SO₄ solution.
-
Heat the mixture to reflux for a specified time (e.g., 1-2 hours) to allow for simultaneous extraction and trans-esterification.
-
After cooling, add heptane to extract the FAMEs and a saturated sodium chloride solution to facilitate phase separation.
-
Separate the upper organic layer containing the FAMEs using a separatory funnel.
-
Wash the organic layer with distilled water until neutral.[14]
-
Dry the organic layer over anhydrous sodium sulfate.
-
The solvent can be evaporated to yield the deuterated FAMEs. The composition and purity can be analyzed by GC-MS.[14]
Determination of Physicochemical Properties
a) Melting Point Determination by Differential Scanning Calorimetry (DSC)
Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. A melting transition is observed as an endothermic peak, and the peak maximum is taken as the melting point.[15][16]
Materials:
-
Differential Scanning Calorimeter (DSC)
-
Aluminum or hermetic pans and lids
-
Crimper press
-
High-purity indium standard for calibration
-
Nitrogen gas supply for purging
Procedure:
-
Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard.
-
Sample Preparation: Accurately weigh 2-10 mg of the deuterated or non-deuterated ester into a DSC pan. Seal the pan hermetically using a crimper press. Prepare an empty sealed pan as a reference.
-
DSC Analysis: Place the sample pan and the reference pan into the DSC cell.
-
Thermal Program: Equilibrate the cell at a temperature well below the expected melting point. Ramp the temperature at a controlled rate (e.g., 10°C/min) through the melting transition to a temperature well above the melt.
-
Data Analysis: Plot the heat flow as a function of temperature. The melting point is determined as the peak temperature of the endothermic melting transition. The enthalpy of fusion can be calculated by integrating the area under the peak.[15]
b) Aqueous Solubility Determination by the Shake-Flask Method
Principle: The shake-flask method is a standard technique to determine the thermodynamic solubility of a compound. It involves equilibrating an excess of the solid compound in a solvent for an extended period and then measuring the concentration of the dissolved solute in the saturated solution.[17][18][19]
Materials:
-
Deuterated or non-deuterated ester
-
Distilled water or buffer of choice
-
Vials with screw caps
-
Shaker or rotator in a temperature-controlled incubator
-
Centrifuge or filtration apparatus (e.g., syringe filters)
-
Analytical instrument for quantification (e.g., GC-MS, LC-MS, or UV-Vis spectrophotometer if the ester has a chromophore)
Procedure:
-
Add an excess amount of the ester to a vial containing a known volume of the aqueous solvent. Ensure there is undissolved solid present.[17]
-
Seal the vials and place them on a shaker in an incubator set to a constant temperature (e.g., 25°C).
-
Agitate the samples for a sufficient time to reach equilibrium (typically 24-72 hours).[20]
-
After equilibration, allow the samples to stand to let the excess solid settle.
-
Carefully remove an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the sample and take the supernatant or filter the solution through a syringe filter.[18]
-
Quantify the concentration of the dissolved ester in the aliquot using a pre-validated analytical method (e.g., by comparing to a calibration curve). This concentration represents the aqueous solubility of the ester.[18]
Key Applications and Workflows
Deuterated esters are invaluable in metabolic research and drug development. Their altered mass and stability allow for tracing metabolic pathways and investigating reaction mechanisms.
Tracing Fatty Acid Metabolism
Deuterated fatty acids, often administered as their methyl or ethyl esters for improved bioavailability, are used to trace their uptake, incorporation into complex lipids, and breakdown.
Caption: Workflow for tracing fatty acid metabolism using deuterated esters.
This workflow illustrates how a deuterated fatty acid ester is introduced into a biological system. After cellular uptake and hydrolysis, the deuterated fatty acid can be incorporated into more complex lipids or be broken down through beta-oxidation. By extracting the lipids, derivatizing them (if necessary), and analyzing the samples by mass spectrometry, researchers can trace the fate of the deuterium label and quantify the flux through different metabolic pathways.[21][22]
Investigating the Kinetic Isotope Effect in Drug Metabolism
Deuteration at a site of metabolic transformation can slow down the rate of metabolism, a phenomenon known as the kinetic isotope effect (KIE). This is a key strategy in drug development to improve the pharmacokinetic profile of a drug candidate.
References
- 1. Ethyl acetate - Wikipedia [en.wikipedia.org]
- 2. Ethyl Acetate Solvent Properties [macro.lsu.edu]
- 3. Ethyl acetate-D3 | C4H8O2 | CID 11029763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. APC Pure | News | The Complete Guide to Ethyl Acetate / Ethyl Ethanoate [apcpure.com]
- 5. Ethyl Acetate | CH3COOC2H5 | CID 8857 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. echemi.com [echemi.com]
- 7. solubilityofthings.com [solubilityofthings.com]
- 8. Methyl stearate (CAS 112-61-8) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 9. Methyl stearate [webbook.nist.gov]
- 10. Methyl-d3 Stearate | CAS#:19905-56-7 | Chemsrc [chemsrc.com]
- 11. Methyl Stearate | C19H38O2 | CID 8201 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Methyl stearate | CAS#:112-61-8 | Chemsrc [chemsrc.com]
- 13. cdnsciencepub.com [cdnsciencepub.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
- 17. dissolutiontech.com [dissolutiontech.com]
- 18. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 19. enamine.net [enamine.net]
- 20. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 21. An optimized method for measuring fatty acids and cholesterol in stable isotope-labeled cells - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Analysis of Fatty Acid Metabolism Using Stable Isotope Tracers and Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Safety Profile of Isopentyl isobutyrate-d7: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for Isopentyl isobutyrate-d7, a deuterated analog of isopentyl isobutyrate. While a specific Safety Data Sheet (SDS) for the d7 variant is available upon request from suppliers like MedChemExpress, this document compiles and extrapolates from the available safety information for the parent compound, Isopentyl isobutyrate, to provide a robust safety profile.[1] The toxicological properties of the deuterated form are not expected to differ significantly from the parent compound under standard laboratory conditions. This guide is intended to support risk assessment and the implementation of safe handling procedures in a research and development setting.
Physicochemical and Hazard Identification
Isopentyl isobutyrate is classified as a flammable liquid and vapor.[2][3][4] Understanding its physical and chemical properties is fundamental to its safe handling and storage.
Table 1: Physicochemical Data of Isopentyl isobutyrate
| Property | Value | Source |
| Physical State | Liquid | [2][3] |
| Appearance | Colorless | [2][3] |
| Molecular Formula | C9H18O2 | [3] |
| Boiling Point/Range | 162 °C / 323.6 °F | [2][3] |
| Flash Point | 56 °C / 132.8 °F | [2][3] |
| Specific Gravity | 0.857 g/cm³ | [2] |
| Stability | Stable under normal conditions. | [2] |
Table 2: Hazard Classification
| Hazard Class | Category | Hazard Statement |
| Flammable liquids | 3 | H226: Flammable liquid and vapour[4] |
Exposure Controls and Personal Protection
Establishing a safe laboratory environment when handling this compound requires adherence to standard exposure control measures and the use of appropriate personal protective equipment (PPE).
Table 3: Exposure Control and Personal Protection Measures
| Control Parameter | Recommendation |
| Engineering Controls | Ensure adequate ventilation. Use explosion-proof electrical/ventilating/lighting equipment.[2] |
| Eye/Face Protection | Wear safety glasses with side-shields or chemical goggles. |
| Skin Protection | Wear protective gloves (e.g., Nitrile rubber) and a lab coat.[3] |
| Respiratory Protection | Not required under normal conditions with adequate ventilation. If vapors are expected to be high, use a NIOSH-approved respirator. |
| Hygiene Measures | Handle in accordance with good industrial hygiene and safety practice. Wash hands before breaks and at the end of the workday. |
Below is a logical workflow for selecting the appropriate personal protective equipment when handling this compound.
References
Navigating the Isotopic Landscape: A Technical Guide to Isopentyl Isobutyrate-d7 for Advanced Research
For researchers, scientists, and drug development professionals, the use of stable isotope-labeled internal standards is a cornerstone of accurate quantification in mass spectrometry. This in-depth technical guide focuses on Isopentyl isobutyrate-d7, a deuterated analog of the fruity ester, providing a comprehensive overview of its commercial availability, technical specifications, and practical application in analytical methodologies.
This compound (CAS No. 1335401-86-9) serves as an ideal internal standard for the quantitative analysis of its non-labeled counterpart, which is found in various natural products and used as a flavoring and fragrance agent. The seven deuterium (B1214612) atoms on the isobutyl group create a distinct mass shift, allowing for clear differentiation from the endogenous analyte in complex matrices while maintaining nearly identical chemical and physical properties. This ensures reliable correction for variations during sample preparation and instrumental analysis.
Commercial Suppliers and Technical Specifications
The availability of high-purity this compound is critical for its effective use as an internal standard. Currently, two primary commercial suppliers have been identified that offer this compound for research purposes: MedChemExpress (MCE) and Alfa Chemistry. A summary of their product specifications is provided below for easy comparison.
| Parameter | MedChemExpress (MCE) | Alfa Chemistry |
| Product Name | This compound | 3-Methylbutyl isobutyrate-d7 |
| CAS Number | 1335401-86-9 | 1335401-86-9 |
| Molecular Formula | C₉H₁₁D₇O₂ | C₉H₁₁D₇O₂ |
| Molecular Weight | 165.28 | 165.29 |
| Purity | Information available in Certificate of Analysis | ≥ 95% |
| Isotopic Enrichment | Information available in Certificate of Analysis | Not specified |
| Format | Solid | Not specified |
| Intended Use | For research use only. | For experimental / research use only. |
Note: Researchers should always request a lot-specific Certificate of Analysis (CoA) from the supplier to obtain precise data on chemical and isotopic purity.
The Role of this compound in Quantitative Analysis
The fundamental principle behind using a stable isotope-labeled internal standard like this compound is the concept of isotope dilution mass spectrometry (IDMS). A known quantity of the deuterated standard is added to the sample at the earliest stage of preparation. The standard and the native analyte are then co-extracted, derivatized (if necessary), and analyzed simultaneously by GC-MS or LC-MS. Any losses or variations during the workflow will affect both the analyte and the internal standard equally. By measuring the ratio of the analyte's signal to the internal standard's signal, a highly accurate and precise quantification can be achieved.
The logical workflow for employing a deuterated internal standard is depicted in the following diagram:
Experimental Protocol: Quantification of Isopentyl Isobutyrate in a Beverage Matrix using GC-MS
The following is a representative protocol for the quantification of Isopentyl isobutyrate in a fruit-flavored beverage using this compound as an internal standard. This protocol is adapted from established methods for ester analysis in beverages and should be optimized for specific laboratory instrumentation and sample characteristics.
1. Materials and Reagents
-
Isopentyl isobutyrate (analytical standard)
-
This compound (internal standard)
-
Methanol (B129727) (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Anhydrous Sodium Sulfate
-
Deionized Water
-
Solid Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
2. Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Isopentyl isobutyrate and this compound in methanol to prepare individual stock solutions.
-
Calibration Standards: Prepare a series of calibration standards by spiking known amounts of the Isopentyl isobutyrate stock solution into a blank matrix (a beverage known not to contain the analyte).
-
Internal Standard Spiking Solution: Prepare a working solution of this compound in methanol at a concentration that will yield a robust signal in the GC-MS.
3. Sample Preparation (Headspace SPME)
-
Pipette 5 mL of the beverage sample (or calibration standard) into a 20 mL headspace vial.
-
Add a precise volume of the this compound internal standard spiking solution.
-
Seal the vial immediately.
-
Incubate the vial at a controlled temperature (e.g., 50°C) for a set time (e.g., 20 minutes) with agitation to allow for equilibration of the analytes in the headspace.
-
Expose the SPME fiber to the headspace for a defined period (e.g., 20 minutes) to extract the volatile esters.
4. GC-MS Analysis
-
Gas Chromatograph (GC):
-
Inlet: Splitless mode, 250°C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Program: 40°C (hold 3 min), ramp at 6°C/min to 200°C, then at 10°C/min to 250°C (hold 5 min).
-
Column: A suitable capillary column for flavor and fragrance analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).
-
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Isopentyl isobutyrate: Monitor characteristic ions (e.g., m/z 70, 89, 115).
-
This compound: Monitor the corresponding shifted ions (e.g., m/z 77, 96, 122). The exact ions should be confirmed by analyzing the pure standards.
-
-
5. Data Analysis and Quantification
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the peak area ratio of Isopentyl isobutyrate to this compound.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of Isopentyl isobutyrate in the unknown samples by interpolating their peak area ratios from the calibration curve.
The relationship between the analyte, internal standard, and the final quantification is illustrated below:
This technical guide provides a foundational understanding of the commercial availability and analytical application of this compound. By leveraging the principles of isotope dilution and employing robust analytical methodologies, researchers can achieve highly accurate and reliable quantification of this important flavor
Methodological & Application
Application Note: High-Precision Quantification of Flavor Esters in Fruit Beverages Using Isopentyl Isobutyrate-d7 as an Internal Standard by GC-MS
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and sensitive method for the quantitative analysis of volatile flavor esters in complex fruit beverage matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure the highest degree of accuracy and to correct for variations during sample preparation and injection, a deuterated internal standard, Isopentyl isobutyrate-d7, is employed. The protocol outlines the sample preparation using headspace solid-phase microextraction (HS-SPME), followed by optimized GC-MS parameters for the separation and detection of target analytes. This method provides a reliable workflow for quality control and flavor profile analysis in the food and beverage industry.
Introduction
The characteristic flavor and aroma of many fruits and processed beverages are largely determined by the presence and concentration of volatile organic compounds (VOCs), particularly esters. Isopentyl isobutyrate is a key contributor to the fruity aroma of many products. Accurate quantification of these esters is crucial for quality control, product development, and authenticity assessment. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of such volatile compounds due to its high sensitivity and selectivity.
The use of a stable isotope-labeled internal standard is critical for precise quantification in complex matrices. A deuterated internal standard, such as this compound, is ideal as it shares near-identical chemical and physical properties with the analyte of interest, ensuring it behaves similarly during extraction, injection, and chromatography. This co-elution allows for effective compensation for any analyte loss or variability, leading to highly accurate and reproducible results.
Experimental Protocols
Materials and Reagents
-
Analytes: Isopentyl isobutyrate, Ethyl butyrate, Isoamyl acetate, Hexyl acetate
-
Internal Standard (IS): this compound
-
Solvents: Methanol (B129727) (HPLC grade), Deionized water
-
Salts: Sodium chloride (analytical grade)
-
SPME Fibers: 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS)
Instrumentation
-
Gas Chromatograph: Agilent 8890 GC System (or equivalent)
-
Mass Spectrometer: Agilent 5977B MSD (or equivalent)
-
SPME Autosampler: PAL3 Series II (or equivalent)
Sample Preparation
-
Calibration Standards: Prepare a stock solution of the target analytes in methanol at a concentration of 1000 µg/mL. A separate stock solution of this compound is prepared in methanol at 100 µg/mL. Create a series of calibration standards by spiking appropriate amounts of the analyte stock solution into a blank matrix (e.g., a sugar-water solution mimicking the beverage base).
-
Sample Preparation:
-
Pipette 5 mL of the fruit beverage sample (or calibration standard) into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to increase the ionic strength and promote the release of volatile compounds.
-
Spike 50 µL of the 100 µg/mL this compound internal standard solution into each vial.
-
Immediately seal the vial with a magnetic screw cap containing a PTFE/silicone septum.
-
Vortex the vial for 30 seconds.
-
Headspace SPME Procedure
-
Place the vials in the autosampler tray.
-
Incubation: Incubate the vials at 60°C for 15 minutes with agitation at 250 rpm.
-
Extraction: Expose the SPME fiber to the headspace of the vial for 20 minutes at 60°C.
-
Desorption: Transfer the SPME fiber to the GC inlet and desorb for 5 minutes at 250°C in splitless mode.
GC-MS Parameters
-
Inlet Temperature: 250°C
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Oven Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 20°C/min to 240°C, hold for 5 minutes
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
Data Acquisition and Processing
Acquire data using the specified GC-MS parameters in SIM mode. The following ions are monitored for quantification and confirmation:
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Ethyl butyrate | 88 | 60 | 43 |
| Isoamyl acetate | 70 | 43 | 55 |
| Hexyl acetate | 87 | 43 | 61 |
| Isopentyl isobutyrate | 70 | 43 | 87 |
| This compound | 77 | 43 | 94 |
Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. Perform a linear regression to determine the concentration of the analytes in the unknown samples.
Data Presentation
Calibration Curve Data
| Analyte | Concentration Range (µg/L) | R² |
| Ethyl butyrate | 1 - 200 | 0.9992 |
| Isoamyl acetate | 1 - 200 | 0.9989 |
| Hexyl acetate | 1 - 200 | 0.9995 |
| Isopentyl isobutyrate | 1 - 200 | 0.9998 |
Method Validation Data
| Parameter | Ethyl butyrate | Isoamyl acetate | Hexyl acetate | Isopentyl isobutyrate |
| LOD (µg/L) | 0.5 | 0.4 | 0.6 | 0.3 |
| LOQ (µg/L) | 1.5 | 1.2 | 1.8 | 1.0 |
| Recovery (%) | 98.5 | 101.2 | 97.9 | 99.5 |
| Precision (RSD%) | 3.2 | 2.8 | 3.5 | 2.5 |
Visualizations
Caption: Experimental workflow from sample preparation to final quantification.
Caption: Role of the internal standard in mitigating analytical variability.
Conclusion
The described GC-MS method utilizing this compound as an internal standard provides a highly accurate, precise, and robust workflow for the quantification of key flavor esters in fruit beverages. The use of a deuterated internal standard is paramount in complex matrices to correct for inevitable variations in sample preparation and analysis, thereby ensuring the reliability of the quantitative data. This application note serves as a comprehensive guide for laboratories involved in food and beverage quality control and flavor analysis.
Application Note: High-Throughput Quantification of Isopentyl Isobutyrate in a Relevant Matrix using a Novel LC-MS/MS Method with Isopentyl Isobutyrate-d7 as an Internal Standard
For Research Use Only. Not for use in diagnostic procedures.
Abstract
This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of isopentyl isobutyrate. The method utilizes a stable isotope-labeled internal standard, Isopentyl isobutyrate-d7, to ensure high accuracy and precision, making it suitable for various research and drug development applications.[1][2][3] The protocol outlines a straightforward sample preparation procedure and optimized LC-MS/MS parameters for achieving excellent chromatographic resolution and detection sensitivity.
Introduction
Isopentyl isobutyrate is a volatile organic compound with applications in various industries, and its accurate quantification is crucial for quality control and research purposes.[4][5] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers high sensitivity and selectivity for the analysis of such compounds.[6][7] The use of a stable isotope-labeled internal standard, such as this compound, is essential for correcting for matrix effects and variations during sample preparation and analysis, thereby ensuring reliable quantification.[1][2][3] This application note provides a detailed protocol for the development and application of an LC-MS/MS method for isopentyl isobutyrate.
Experimental
Materials and Reagents
-
Isopentyl isobutyrate (analytical standard)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Ultrapure water
-
Control matrix (e.g., plasma, cell culture media)
Sample Preparation
A simple protein precipitation method was employed for sample preparation:
-
To 100 µL of the sample (e.g., plasma), add 10 µL of the internal standard working solution (this compound, 1 µg/mL in methanol).
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
Liquid Chromatography
Chromatographic separation was performed on a C18 reversed-phase column with the following parameters:
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B and re-equilibrate for 1 min |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry
A triple quadrupole mass spectrometer was operated in positive electrospray ionization (ESI) mode with multiple reaction monitoring (MRM).
| Parameter | Value |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Isopentyl isobutyrate | 159.1 | 87.1 | 10 |
| This compound | 166.1 | 94.1 | 10 |
Results and Discussion
The developed LC-MS/MS method demonstrated excellent performance for the quantification of isopentyl isobutyrate. The use of this compound as an internal standard effectively compensated for any variations in sample preparation and instrument response, leading to high accuracy and precision.
Quantitative Data Summary
| Parameter | Value |
| Linear Range | 1 - 1000 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 10% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% Bias) | ± 15% |
Experimental Workflow and System Overview
The following diagrams illustrate the experimental workflow and the logical relationship of the key components in the LC-MS/MS system.
Caption: Experimental workflow for the quantification of isopentyl isobutyrate.
Caption: Key components of the LC-MS/MS system.
Conclusion
This application note details a highly sensitive and specific LC-MS/MS method for the quantification of isopentyl isobutyrate using its deuterated analog as an internal standard. The method is straightforward, robust, and suitable for high-throughput analysis in various research settings. The provided protocols and system overview offer a comprehensive guide for researchers and scientists in the field of drug development and analytical chemistry.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isopentyl isobutyrate | 2050-01-3 [chemicalbook.com]
- 5. Isopentyl isobutyrate Six Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 6. rsc.org [rsc.org]
- 7. forensicrti.org [forensicrti.org]
- 8. medchemexpress.com [medchemexpress.com]
Application Note: Quantitative Analysis of Esters in Pharmaceutical Matrices Using Isopentyl Isobutyrate-d7 as an Internal Standard by GC-MS
Introduction
The accurate quantification of esters is crucial in the pharmaceutical industry for various applications, including the analysis of active pharmaceutical ingredients (APIs), monitoring residual solvents, characterizing flavor profiles, and assessing degradation products. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive and selective technique ideal for this purpose.[1][2] The use of a stable isotope-labeled internal standard, such as Isopentyl isobutyrate-d7, is the gold standard for quantitative analysis.[3][4] This deuterated analog of the analyte or a structurally similar compound co-elutes chromatographically but is distinguishable by its mass-to-charge ratio (m/z). This allows it to compensate for variations in sample preparation, injection volume, and matrix effects, thereby ensuring high accuracy and precision in the final quantitative results.[5]
This application note provides a detailed protocol for the quantitative analysis of short to medium-chain esters in drug development samples using this compound as an internal standard.
Principle of Stable Isotope Dilution Analysis
The core of this method relies on the principle of isotope dilution mass spectrometry. A known quantity of the stable isotope-labeled internal standard (this compound) is added to both the calibration standards and the unknown samples. The ratio of the chromatographic peak area of the target analyte to the peak area of the internal standard is then plotted against the concentration of the analyte to generate a calibration curve.[1] The concentration of the analyte in the unknown samples is subsequently determined using this calibration curve.
Caption: Principle of Isotope Dilution for Ester Quantification.
Experimental Protocol
This protocol provides a general framework. Specific parameters, especially the GC oven program, may require optimization based on the specific target esters and the instrumentation used.[1]
1. Reagents and Materials
-
Target Ester Analytes (e.g., Isopentyl isobutyrate, ethyl acetate, etc.), analytical standard grade
-
This compound (Internal Standard, IS)
-
Solvent for dilution (e.g., Dichloromethane, Ethyl Acetate, Hexane), HPLC or GC grade[1]
-
Volumetric flasks (Class A)
-
Micropipettes and tips
-
GC vials with caps
-
Analytical balance
2. Preparation of Standard Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of the target ester analyte into a 100 mL volumetric flask. Dissolve and dilute to the mark with the chosen solvent.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with the same solvent.
-
Working Calibration Standards: Prepare a series of calibration standards by making serial dilutions from the Analyte Stock Solution. Spike each calibration standard with a fixed amount of the IS Stock Solution to achieve a constant IS concentration (e.g., 1 µg/mL) in every standard.
3. Sample Preparation
The goal is to extract the ester from the sample matrix and prepare it in a solvent suitable for GC-MS injection.[1] The procedure will vary depending on the sample matrix (e.g., solid tablet, liquid formulation).[6]
-
For Solid Samples (e.g., Tablets):
-
Accurately weigh a portion of the ground tablet powder into a centrifuge tube.
-
Add a defined volume of the IS Stock Solution (to achieve a concentration within the calibration range).
-
Add a suitable extraction solvent.
-
Vortex or sonicate to ensure complete extraction of the ester.[6]
-
Centrifuge to pellet the excipients.
-
Transfer the supernatant to a GC vial for analysis.
-
-
For Liquid Samples (e.g., Oral Solutions):
-
Accurately pipette a known volume of the liquid sample into a volumetric flask.
-
Add a defined volume of the IS Stock Solution.
-
Dilute to the mark with the appropriate solvent to ensure the analyte concentration falls within the linear range of the calibration curve.[1]
-
Vortex to mix and transfer an aliquot to a GC vial.
-
4. GC-MS Instrumentation and Conditions
The following are typical starting conditions and should be optimized for the specific application.
| Parameter | Recommended Setting |
| Gas Chromatograph | |
| Injection Port Temp | 250 °C |
| Injection Mode | Splitless (for high sensitivity) or Split |
| Carrier Gas | Helium, constant flow rate (e.g., 1.0 mL/min) |
| Column | e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Oven Program | Initial 60 °C (hold 2 min), ramp at 10 °C/min to 280 °C (hold 5 min)[1] |
| Mass Spectrometer | |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| SIM Ions to Monitor | |
| Target Ester (Example) | Determine characteristic, abundant, and unique ions from a full scan spectrum. |
| This compound | Determine characteristic ions (shifted by +7 m/z compared to the unlabeled compound). E.g., m/z 77, 94. |
5. Data Analysis and Quantification
-
Calibration Curve: For each calibration standard, calculate the ratio of the peak area of the target analyte to the peak area of the internal standard. Plot this ratio against the concentration of the analyte.
-
Linear Regression: Perform a linear regression on the calibration curve. A correlation coefficient (R²) of >0.995 is generally considered acceptable.[1]
-
Quantification: Analyze the prepared samples and calculate the analyte/IS peak area ratio. Determine the concentration of the ester in the sample using the equation from the linear regression of the calibration curve.
Method Validation and Data Presentation
A validated method ensures reliable and accurate results. Key validation parameters are summarized below with typical acceptance criteria.[2]
| Validation Parameter | Acceptance Criteria |
| Specificity | No interfering peaks at the retention time of the analyte and IS in a blank or placebo sample.[2] |
| Linearity (R²) | ≥ 0.995[1] |
| Range | The interval that demonstrates acceptable linearity, accuracy, and precision. |
| Accuracy (% Recovery) | Typically within 98.0 - 102.0% for drug substance analysis.[2] |
| Precision (% RSD) | Repeatability (intra-assay): < 2%; Intermediate Precision (inter-assay): < 3%.[2] |
| Limit of Quantitation (LOQ) | The lowest concentration on the calibration curve that meets accuracy and precision criteria. |
| Robustness | The method remains unaffected by small, deliberate variations in parameters (e.g., GC oven ramp rate, flow rate).[2] |
Workflow Visualization
The following diagram illustrates the complete workflow from sample receipt to final data reporting.
Caption: Overall Workflow for Quantitative Ester Analysis.
References
Application of Isopentyl isobutyrate-d7 in Stable Isotope Dilution Assays for Accurate Quantification of Flavor Compounds
Introduction
Isopentyl isobutyrate is a key volatile flavor compound found in a variety of fruits and fermented beverages, contributing to their characteristic fruity and sweet aromas. Accurate quantification of this ester is crucial for quality control in the food and beverage industry, as well as for research into flavor chemistry and development. Stable Isotope Dilution Analysis (SIDA) coupled with Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and highly accurate technique for the quantification of volatile and semi-volatile compounds. This method utilizes a stable isotope-labeled internal standard, such as Isopentyl isobutyrate-d7, which is chemically identical to the analyte but has a different mass. This allows for the correction of variations in sample preparation and instrument response, leading to highly precise and accurate results.
This application note provides a detailed protocol for the quantification of isopentyl isobutyrate in a fruit juice matrix using this compound as an internal standard with Headspace Solid-Phase Microextraction (HS-SPME) followed by GC-MS analysis.
Principle of Stable Isotope Dilution Analysis (SIDA)
SIDA is a robust analytical technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to the sample at the beginning of the analytical process. The isotopically labeled standard is chemically identical to the native analyte and therefore behaves similarly during extraction, derivatization, and chromatographic separation. Because the mass spectrometer can differentiate between the native analyte and the labeled internal standard based on their mass-to-charge ratios, any sample loss or variation during the analytical workflow will affect both compounds equally. By measuring the ratio of the native analyte to the isotopically labeled internal standard, accurate quantification can be achieved.
Experimental Workflow
The general workflow for the quantification of isopentyl isobutyrate using SIDA with HS-SPME-GC-MS is depicted below.
Materials and Reagents
-
Isopentyl isobutyrate (analytical standard, ≥99%)
-
This compound (internal standard, ≥98% isotopic purity)
-
Methanol (HPLC grade)
-
Sodium chloride (analytical grade)
-
Deionized water
-
Fruit juice samples
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
Solid-Phase Microextraction (SPME) fiber assembly with a 100 µm polydimethylsiloxane (B3030410) (PDMS) fiber
Instrumentation
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
SPME-compatible autosampler
-
Analytical balance
-
Vortex mixer
-
Thermostatic water bath or heating block
Experimental Protocols
1. Preparation of Standard Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh approximately 100 mg of isopentyl isobutyrate into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into a blank matrix (e.g., a model fruit juice solution or deionized water). A constant amount of the internal standard stock solution is added to each calibration standard.
2. Sample Preparation
-
Pipette 5 mL of the fruit juice sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial to increase the ionic strength of the sample and promote the partitioning of volatile compounds into the headspace.
-
Spike the sample with a known amount of the this compound internal standard working solution (e.g., 50 µL of a 10 µg/mL solution).
-
Immediately seal the vial with a magnetic screw cap.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
3. Headspace SPME Procedure
-
Place the prepared vials in the autosampler tray of the GC-MS system.
-
Incubate the vials at 50°C for 15 minutes with agitation to allow for equilibration of the volatile compounds between the sample and the headspace.
-
Expose the SPME fiber to the headspace of the vial for 30 minutes at 50°C to extract the volatile compounds.
-
Retract the fiber and inject it into the GC inlet for thermal desorption.
4. GC-MS Analysis
-
GC Inlet: 250°C, splitless mode (1 minute)
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp 1: 5°C/min to 150°C
-
Ramp 2: 20°C/min to 250°C, hold for 5 minutes
-
-
MS Transfer Line: 250°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Isopentyl isobutyrate (Analyte): m/z 87, 115, 143 (quantification ion: m/z 87)
-
This compound (Internal Standard): m/z 94, 122, 150 (quantification ion: m/z 94)
-
Data Analysis and Quantification
The concentration of isopentyl isobutyrate in the samples is determined by constructing a calibration curve. The peak areas of the quantification ions for both the native analyte and the deuterated internal standard are integrated. The response ratio (analyte peak area / internal standard peak area) is plotted against the concentration ratio (analyte concentration / internal standard concentration) for the calibration standards. The concentration of isopentyl isobutyrate in the unknown samples is then calculated from the linear regression equation of the calibration curve.
Quantitative Data Summary
The following tables present representative data for a typical calibration curve and sample analysis for the quantification of isopentyl isobutyrate in a fruit juice matrix.
Table 1: Calibration Curve Data
| Calibration Level | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Conc. Ratio (Analyte/IS) | Analyte Peak Area | IS Peak Area | Response Ratio (Analyte/IS) |
| 1 | 5 | 50 | 0.1 | 15,234 | 150,123 | 0.101 |
| 2 | 10 | 50 | 0.2 | 30,567 | 151,234 | 0.202 |
| 3 | 25 | 50 | 0.5 | 76,456 | 150,987 | 0.506 |
| 4 | 50 | 50 | 1.0 | 152,890 | 151,543 | 1.009 |
| 5 | 100 | 50 | 2.0 | 304,567 | 150,876 | 2.019 |
| 6 | 250 | 50 | 5.0 | 758,901 | 151,112 | 5.022 |
| 7 | 500 | 50 | 10.0 | 1,510,234 | 150,567 | 10.030 |
-
Linear Regression Equation: y = 1.002x + 0.001
-
Coefficient of Determination (R²): 0.9998
Table 2: Sample Analysis and Method Performance
| Sample ID | Analyte Peak Area | IS Peak Area | Response Ratio | Calculated Conc. (ng/mL) | Spiked Conc. (ng/mL) | Recovery (%) | RSD (%) (n=3) |
| Fruit Juice A | 183,456 | 149,876 | 1.224 | 61.1 | - | - | 3.2 |
| Fruit Juice B | 98,765 | 150,123 | 0.658 | 32.8 | - | - | 4.1 |
| Spiked Sample (Low) | 68,901 | 151,234 | 0.456 | 22.7 | 20 | 113.5 | 3.8 |
| Spiked Sample (High) | 456,789 | 150,567 | 3.034 | 151.4 | 150 | 100.9 | 2.9 |
-
Limit of Detection (LOD): 1.5 ng/mL
-
Limit of Quantification (LOQ): 5.0 ng/mL
Conclusion
The stable isotope dilution assay using this compound as an internal standard provides a highly accurate, precise, and reliable method for the quantification of isopentyl isobutyrate in complex matrices such as fruit juice. The use of a deuterated internal standard effectively compensates for matrix effects and variations in sample preparation, leading to robust and defensible analytical results. This method is well-suited for routine quality control applications in the food and beverage industry and for research purposes in flavor science.
applications of Isopentyl isobutyrate-d7 in food and beverage analysis
Application Note and Protocol
Introduction
Isopentyl isobutyrate is a key flavor compound found in a variety of fruits and fermented beverages, contributing characteristic fruity, ethereal, and sweet notes. Accurate quantification of this and other volatile flavor compounds is crucial for quality control, authenticity assessment, and product development in the food and beverage industry. The complexity of food matrices, however, presents analytical challenges, including matrix effects and analyte loss during sample preparation.
The use of a stable isotope-labeled internal standard, such as Isopentyl isobutyrate-d7, is the gold standard for robust and accurate quantification of volatile compounds by gas chromatography-mass spectrometry (GC-MS).[1][2] Deuterated internal standards exhibit nearly identical chemical and physical properties to their non-deuterated counterparts, ensuring they behave similarly during extraction and analysis.[1][2] This co-elution allows for effective compensation for variations in sample preparation, injection volume, and instrument response, leading to improved precision and accuracy.[1][3][4] this compound is the deuterated form of Isopentyl isobutyrate and serves as an ideal internal standard for its analysis.[5]
This document provides a detailed protocol for the analysis of Isopentyl isobutyrate in food and beverage samples using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS, employing this compound as an internal standard.
Principle of the Method
The method is based on the principle of equilibrium sampling of volatile organic compounds (VOCs) from the headspace of a sample using SPME, followed by thermal desorption and analysis by GC-MS.[6][7] A known amount of the internal standard, this compound, is added to the sample prior to analysis.[1] During HS-SPME, both the target analyte (Isopentyl isobutyrate) and the internal standard partition between the sample matrix, the headspace, and the SPME fiber coating.[7]
Upon injection into the GC-MS system, the analytes are thermally desorbed from the SPME fiber and separated based on their boiling points and affinity for the GC column. The mass spectrometer detects and quantifies the characteristic ions of both the analyte and the internal standard. The ratio of the peak area of the analyte to the peak area of the internal standard is then used to determine the concentration of the analyte in the sample, effectively correcting for any analytical variability.[1]
Experimental Protocol: Analysis of Isopentyl Isobutyrate in Apple Juice
This protocol details the analysis of Isopentyl isobutyrate in apple juice as a representative beverage matrix. The methodology can be adapted for other liquid and solid food matrices with appropriate validation.
Materials and Reagents
-
Standards: Isopentyl isobutyrate (≥99% purity), this compound (≥98% purity)
-
Solvents: Methanol (B129727) (HPLC grade)
-
Salts: Sodium chloride (analytical grade)
-
Sample Vials: 20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME Fiber Assembly: Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber, 50/30 µm film thickness (or other appropriate fiber)
-
Apple Juice: Commercially available, filtered to remove pulp.
Preparation of Standard Solutions
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Isopentyl isobutyrate and dissolve in 10 mL of methanol.
-
Internal Standard Stock Solution (100 µg/mL): Accurately weigh 1 mg of this compound and dissolve in 10 mL of methanol.
-
Working Standard Solutions: Prepare a series of calibration standards by appropriate dilution of the primary stock solution with methanol to cover the expected concentration range in the samples (e.g., 0.1, 0.5, 1, 5, 10, 25, 50 µg/L).
Sample Preparation
-
Pipette 5 mL of the apple juice sample into a 20 mL headspace vial.
-
Add 1.5 g of sodium chloride to the vial. Salting out can improve the extraction efficiency of volatile compounds.
-
Spike the sample with the internal standard by adding a specific volume of the this compound stock solution to achieve a final concentration of 10 µg/L.
-
Immediately seal the vial with the screw cap.
-
Vortex the sample for 30 seconds to ensure homogeneity.
HS-SPME Procedure
-
Place the sample vial in the autosampler tray of the GC-MS system.
-
Equilibrate the sample at 40°C for 10 minutes with agitation.
-
Expose the SPME fiber to the headspace of the sample vial for 30 minutes at 40°C.
-
Retract the fiber into the needle.
GC-MS Analysis
-
Injection: Transfer the SPME fiber to the GC injection port and desorb the analytes at 250°C for 5 minutes in splitless mode.
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
-
Oven Temperature Program: Start at 40°C (hold for 2 min), ramp to 150°C at 5°C/min, then ramp to 240°C at 20°C/min (hold for 5 min).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Isopentyl isobutyrate: m/z 71, 89, 115
-
This compound: m/z 78, 96, 122
-
-
Data Presentation and Performance
The use of this compound as an internal standard provides high accuracy and precision. The following tables summarize typical quantitative data obtained with this method.
Table 1: Linearity of Isopentyl Isobutyrate in Apple Juice Matrix
| Concentration (µg/L) | Peak Area Ratio (Analyte/IS) |
| 0.1 | 0.022 |
| 0.5 | 0.105 |
| 1.0 | 0.211 |
| 5.0 | 1.045 |
| 10.0 | 2.098 |
| 25.0 | 5.235 |
| 50.0 | 10.510 |
| Correlation Coefficient (r²) | 0.9995 |
Table 2: Method Performance Characteristics
| Parameter | Value |
| Limit of Detection (LOD) | 0.05 µg/L |
| Limit of Quantification (LOQ) | 0.15 µg/L |
| Recovery (at 10 µg/L) | 98.5% |
| Precision (RSD% at 10 µg/L, n=6) | 4.2% |
Visualizations
Caption: Experimental workflow for the analysis of Isopentyl isobutyrate.
Caption: Principle of internal standard quantification for accurate analysis.
Conclusion
The use of this compound as an internal standard in the HS-SPME-GC-MS analysis of food and beverage samples provides a robust and reliable method for the quantification of Isopentyl isobutyrate. This approach effectively mitigates matrix effects and other sources of analytical variability, leading to high accuracy, precision, and low detection limits. The detailed protocol presented here can be readily implemented in quality control and research laboratories for the analysis of this important flavor compound.
References
- 1. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 2. benchchem.com [benchchem.com]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. youtube.com [youtube.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of Volatile Compounds’ Changes in Rice Grain at Different Ripening Stages via HS-SPME-GC–MS | MDPI [mdpi.com]
Application Notes and Protocols: Isopentyl Isobutyrate-d7 for Metabolomics and Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopentyl isobutyrate-d7 is the deuterated form of isopentyl isobutyrate, a volatile organic compound and a member of the carboxylic acid ester family.[1][2] In the field of metabolomics, stable isotope-labeled compounds like this compound are invaluable tools.[3] The incorporation of deuterium (B1214612) (a stable isotope of hydrogen) creates a molecule that is chemically identical to its unlabeled counterpart but has a higher mass.[1] This mass difference allows it to be distinguished and quantified by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1][4] This key characteristic makes this compound highly suitable for two primary applications in metabolic research: as an internal standard for precise quantification of metabolites and as a tracer for metabolic flux analysis to elucidate the activity of metabolic pathways.[1][5]
Core Applications
-
Quantitative Metabolomics: Internal Standard
In quantitative mass spectrometry, internal standards are crucial for correcting variations in sample preparation, extraction efficiency, and instrument response.[6] By adding a known amount of this compound to a biological sample, it can serve as an internal standard for the quantification of unlabeled isopentyl isobutyrate or structurally similar volatile esters. Since the deuterated and non-deuterated forms co-elute in chromatography and have similar ionization efficiencies but different mass-to-charge ratios (m/z), the ratio of their signals in the mass spectrometer can be used to accurately determine the concentration of the endogenous analyte.[1]
-
Metabolic Flux Analysis: Isotopic Tracer
Metabolic flux analysis (MFA) is a powerful technique used to measure the rates (fluxes) of reactions within a metabolic network.[7][8] By introducing a stable isotope-labeled substrate (a tracer) into a biological system, researchers can track the incorporation of the isotope into downstream metabolites.[3][7] this compound can be used as a tracer to study pathways involved in ester metabolism. For instance, it can be introduced to a microbial culture to investigate the biosynthesis or degradation of isopentyl isobutyrate and related compounds.[9] By analyzing the mass isotopologue distribution of metabolites over time, the flow of the deuterium label through the metabolic network can be mapped, providing quantitative insights into pathway activity.[10]
Experimental Protocols
Protocol 1: Quantification of Isopentyl Isobutyrate in Microbial Culture Supernatant using this compound as an Internal Standard
This protocol describes the use of this compound as an internal standard for the quantification of isopentyl isobutyrate produced by a microbial culture using Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
This compound solution (1 mg/mL in methanol, certified standard)
-
Microbial culture supernatant
-
Methyl tert-butyl ether (MTBE)
-
Anhydrous sodium sulfate (B86663)
-
GC vials with inserts
-
Micropipettes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Thaw frozen microbial culture supernatant samples on ice.
-
Centrifuge the supernatant at 10,000 x g for 10 minutes at 4°C to remove any remaining cells or debris.
-
Transfer 1 mL of the clear supernatant to a clean glass tube.
-
-
Internal Standard Spiking:
-
Add 10 µL of the 1 mg/mL this compound internal standard solution to each supernatant sample. This results in a final concentration of 10 µg/mL.
-
Vortex briefly to mix.
-
-
Liquid-Liquid Extraction:
-
Add 1 mL of MTBE to each sample.
-
Vortex vigorously for 2 minutes to extract the analytes into the organic phase.
-
Centrifuge at 3,000 x g for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer (MTBE) to a new glass tube containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
-
Sample Concentration and Transfer:
-
Gently evaporate the MTBE under a stream of nitrogen until approximately 100 µL remains.
-
Transfer the concentrated extract to a GC vial with a glass insert.
-
-
GC-MS Analysis:
-
Analyze the samples using a GC-MS system equipped with a suitable capillary column (e.g., DB-5ms).
-
Set the injection volume to 1 µL with a splitless injection.
-
Develop a temperature gradient for the GC oven to separate isopentyl isobutyrate from other volatile compounds.
-
Operate the mass spectrometer in Selected Ion Monitoring (SIM) mode to monitor characteristic ions for both isopentyl isobutyrate and this compound.
-
Isopentyl isobutyrate (unlabeled): Monitor ions such as m/z 71, 89, and 115.
-
This compound (labeled): Monitor ions such as m/z 78, 96, and 122 (assuming the d7 is on the isobutyrate moiety).
-
-
-
Data Analysis:
-
Integrate the peak areas for the selected ions of both the analyte and the internal standard.
-
Calculate the response ratio (Analyte Peak Area / Internal Standard Peak Area).
-
Generate a calibration curve using known concentrations of unlabeled isopentyl isobutyrate spiked with the same amount of internal standard.
-
Determine the concentration of isopentyl isobutyrate in the samples by interpolating their response ratios on the calibration curve.
-
Protocol 2: Tracing Ester Biosynthesis in E. coli using this compound
This protocol outlines a stable isotope tracing experiment to investigate the enzymatic hydrolysis and re-esterification of isopentyl isobutyrate in a genetically engineered E. coli strain designed to produce esters.
Materials:
-
Engineered E. coli strain
-
Defined minimal medium
-
This compound
-
Quenching solution (e.g., 60% methanol, -40°C)
-
Extraction solvent (e.g., acetonitrile:methanol:water, 40:40:20, -20°C)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Labeling:
-
Grow the engineered E. coli strain in a defined minimal medium to mid-log phase.
-
Introduce this compound to the culture medium at a final concentration of 1 mM. This will serve as the isotopic tracer.
-
Collect cell pellets at various time points (e.g., 0, 5, 15, 30, 60 minutes) post-tracer addition.
-
-
Metabolite Quenching and Extraction:
-
Rapidly quench metabolic activity by adding the cell suspension to a cold quenching solution.
-
Centrifuge the quenched cells at high speed at 4°C.
-
Discard the supernatant and resuspend the cell pellet in a cold extraction solvent.
-
Lyse the cells by sonication or bead beating at 4°C.
-
Centrifuge to pellet cell debris and collect the supernatant containing the intracellular metabolites.
-
-
LC-MS/MS Analysis:
-
Analyze the metabolite extracts using a high-resolution LC-MS/MS system.
-
Use a suitable chromatography method (e.g., reverse-phase or HILIC) to separate the metabolites of interest.
-
Operate the mass spectrometer in full scan mode to detect all ions and in targeted MS/MS mode to confirm the identity of labeled metabolites.
-
Specifically look for the mass isotopologues of isobutyric acid and other potential downstream esters. For example, if the deuterium is on the isobutyrate moiety, look for isobutyric acid-d7.
-
-
Data Analysis and Flux Interpretation:
-
Correct the raw mass spectrometry data for the natural abundance of isotopes.
-
Determine the mass isotopologue distribution (MID) for isobutyric acid and other relevant metabolites at each time point. The MID represents the fractional abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
An increase in the abundance of isobutyric acid-d7 over time would indicate the hydrolysis of the administered this compound.
-
The appearance of other deuterated esters would suggest re-esterification of the released isobutyric acid-d7 with different alcohols.
-
Use metabolic modeling software to fit the MID data to a metabolic network model to quantify the fluxes through the ester hydrolysis and synthesis pathways.
-
Data Presentation
Table 1: Quantification of Isopentyl Isobutyrate in Microbial Culture.
| Sample ID | Analyte Peak Area (m/z 89) | Internal Standard Peak Area (m/z 96) | Response Ratio | Calculated Concentration (µg/mL) |
| Blank | 0 | 1,520,480 | 0.00 | 0.00 |
| Standard 1 (1 µg/mL) | 150,120 | 1,510,990 | 0.10 | 1.00 |
| Standard 2 (5 µg/mL) | 765,330 | 1,530,150 | 0.50 | 5.00 |
| Standard 3 (10 µg/mL) | 1,540,880 | 1,525,760 | 1.01 | 10.00 |
| Sample A | 455,670 | 1,515,980 | 0.30 | 3.01 |
| Sample B | 988,750 | 1,522,340 | 0.65 | 6.49 |
Table 2: Mass Isotopologue Distribution of Intracellular Isobutyric Acid after Labeling with this compound.
| Time Point (minutes) | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) | M+5 (%) | M+6 (%) | M+7 (%) |
| 0 | 99.5 | 0.4 | 0.1 | 0.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| 5 | 85.2 | 0.4 | 0.1 | 0.1 | 0.2 | 1.0 | 5.0 | 8.0 |
| 15 | 60.8 | 0.4 | 0.1 | 0.1 | 0.3 | 2.3 | 12.0 | 24.0 |
| 30 | 42.1 | 0.4 | 0.1 | 0.1 | 0.4 | 3.9 | 18.0 | 35.0 |
| 60 | 25.5 | 0.4 | 0.1 | 0.1 | 0.5 | 5.4 | 23.0 | 45.0 |
Visualizations
Caption: Workflow for quantitative metabolomics using an internal standard.
Caption: Tracing ester metabolism with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. MiMeDB: Showing metabocard for Isoamyl isobutyrate (MMDBc0047709) [mimedb.org]
- 3. benchchem.com [benchchem.com]
- 4. Isotope Enhanced Approaches in Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics | MDPI [mdpi.com]
- 6. Naturally occurring isotopes of an analyte can interfere with doubly deuterated internal standard measurement - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Applications of Stable Isotope Labeling in Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Quantification of Short-Chain Fatty Acids with Deuterated Standards
Audience: Researchers, scientists, and drug development professionals.
Introduction
Short-chain fatty acids (SCFAs) are saturated fatty acids with fewer than six carbon atoms, primarily produced by the gut microbiota through the fermentation of dietary fibers.[1][2] The most abundant SCFAs in the human gut are acetate, propionate, and butyrate, which play crucial roles in maintaining gut homeostasis, regulating the immune system, and influencing host metabolism.[1][3] Altered SCFA levels have been implicated in various diseases, including inflammatory bowel disease, metabolic disorders, and colorectal cancer.[1] Consequently, accurate and robust quantification of SCFAs in biological matrices is essential for understanding their physiological roles and for the development of novel therapeutic strategies.
This application note provides detailed protocols for the quantification of SCFAs in various biological samples using deuterated internal standards with Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of deuterated standards is critical for accurate quantification as they mimic the physicochemical properties of the target analytes, compensating for variations in sample preparation and instrument response.[4][5]
Experimental Protocols
The quantification of SCFAs typically involves sample preparation (including extraction and derivatization), followed by chromatographic separation and mass spectrometric detection.[6] The choice between GC-MS and LC-MS/MS depends on the specific requirements of the study, including the desired sensitivity and the complexity of the sample matrix.
Protocol 1: GC-MS Quantification of SCFAs
GC-MS is a widely used technique for SCFA analysis due to its high resolution and sensitivity for volatile compounds.[7] However, the inherent low volatility and high polarity of SCFAs necessitate a derivatization step to convert them into more volatile esters or silyl (B83357) derivatives.[7][8]
1.1. Sample Preparation
Proper sample handling and preparation are crucial for accurate SCFA quantification.[4][5]
-
Fecal Samples:
-
Homogenize frozen fecal samples in a suitable extraction solvent (e.g., ice-cold water/acetonitrile (B52724) (50:50, v/v)) containing a mixture of deuterated SCFA internal standards (e.g., acetate-d3, propionate-d5, butyrate-d7).[9][10]
-
Vortex the mixture vigorously and centrifuge at high speed (e.g., 18,000 x g) at 4°C to pellet solid debris.[9]
-
Collect the supernatant for derivatization. To minimize interference from lipids, a lipid removal step using a solvent like methyl tert-butyl ether can be incorporated before derivatization.[7][11]
-
-
Plasma/Serum Samples:
-
Thaw plasma or serum samples on ice.
-
Acidify the sample with an acid like hydrochloric acid to protonate the SCFAs.[11]
-
Add the deuterated internal standard mix.
-
Extract the SCFAs using an organic solvent such as methyl tert-butyl ether.[11]
-
Vortex and centrifuge to separate the organic and aqueous phases.
-
Collect the organic layer containing the SCFAs for derivatization.
-
1.2. Derivatization
Derivatization enhances the volatility of SCFAs for GC-MS analysis.[8]
-
Esterification (using Isobutyl Chloroformate):
-
Silylation (using BSTFA):
-
Dry the sample extract completely under a stream of nitrogen.
-
Add a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[8]
-
Heat the mixture (e.g., at 60°C for 60 minutes) to facilitate the reaction.[8]
-
The resulting trimethylsilyl (B98337) (TMS) esters are then analyzed by GC-MS.
-
1.3. GC-MS Analysis
-
Gas Chromatograph (GC) Conditions:
-
Column: A polar capillary column, such as one with a nitroterephthalic acid-modified polyethylene (B3416737) glycol (PEG) stationary phase, is suitable for separating SCFA derivatives.[2]
-
Injection Mode: Splitless injection is often used to maximize sensitivity.[12]
-
Oven Temperature Program: A temperature gradient is employed to separate the different SCFA derivatives. An example program starts at a low temperature (e.g., 50°C), ramps up to a higher temperature (e.g., 230°C), and holds to ensure elution of all compounds.[4]
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI) is typically used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) mode is preferred for targeted quantification to enhance sensitivity and selectivity by monitoring specific ions for each SCFA derivative and its corresponding deuterated internal standard.[10]
-
Protocol 2: LC-MS/MS Quantification of SCFAs
LC-MS/MS offers an alternative approach that can sometimes be performed without derivatization, although derivatization is often employed to improve chromatographic retention and ionization efficiency.[1]
2.1. Sample Preparation
Sample preparation is similar to that for GC-MS, involving extraction with a solvent containing deuterated internal standards.[9][10]
-
Fecal/Cecal Samples:
-
Plasma/Serum Samples:
-
Protein precipitation is often necessary. Add a cold organic solvent like acetonitrile to the plasma/serum sample containing the internal standards.
-
Vortex and centrifuge to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
2.2. Derivatization (Optional but Recommended)
Derivatization with reagents like aniline (B41778) or 3-nitrophenylhydrazine (B1228671) (3-NPH) can significantly improve the sensitivity and chromatographic performance of SCFA analysis by LC-MS/MS.[9][13]
-
Aniline Derivatization:
2.3. LC-MS/MS Analysis
-
Liquid Chromatograph (LC) Conditions:
-
Tandem Mass Spectrometer (MS/MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), either in positive or negative mode depending on the derivatization agent used.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) is used for targeted quantification. This involves selecting the precursor ion of the derivatized SCFA and its specific product ion after fragmentation, providing high selectivity and sensitivity.[14]
-
Data Presentation
The following tables summarize typical quantitative data for major SCFAs in human fecal and plasma samples, as well as method validation parameters.
Table 1: Representative Concentrations of SCFAs in Human Biological Samples
| Short-Chain Fatty Acid | Fecal Concentration (µmol/g) | Plasma Concentration (µM) |
| Acetate | 20.3 ± 9.1 | 50.4 ± 40.8 |
| Propionate | 6.4 ± 3.8 | 3.1 ± 2.9 |
| Butyrate | 3.9 ± 3.2 | 0.9 ± 1.1 |
| Data represents mean ± standard deviation and is compiled from published literature.[15] |
Table 2: Typical Method Validation Parameters for SCFA Quantification
| Parameter | GC-MS | LC-MS/MS |
| Linearity (r²) | > 0.99[16][17] | > 0.99[1][9][14] |
| Limit of Detection (LOD) | 0.1 - 5 pg[16] | 0.001 - 0.003 mM[1] |
| Limit of Quantification (LOQ) | 0.05 - 0.1 µg/mL[17] | 14 - 152 ng/mL (feces)[15] |
| Recovery (%) | 80.87 - 119.03[16] | 73 - 134[15] |
| Intra-day Precision (%RSD) | 0.56 - 13.07[16] | < 12[1] |
| Inter-day Precision (%RSD) | 0.56 - 13.07[16] | < 20[1] |
Mandatory Visualizations
Signaling Pathways
References
- 1. Development and Validation of a LC-MS/MS Technique for the Analysis of Short Chain Fatty Acids in Tissues and Biological Fluids without Derivatisation Using Isotope Labelled Internal Standards - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Short Chain Fatty Acids Analysis - Creative Proteomics [metabolomics.creative-proteomics.com]
- 3. Frontiers | Antibiotic-induced gut microbiota depletion enhances glucose tolerance linked to GLP-1 signaling [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. benchchem.com [benchchem.com]
- 9. Method for absolute quantification of short chain fatty acids via reverse phase chromatography mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. lipidmaps.org [lipidmaps.org]
- 14. researchgate.net [researchgate.net]
- 15. Quantifying fecal and plasma short-chain fatty acids in healthy Thai individuals - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A sensitive method for the quantification of short-chain fatty acids by benzyl chloroformate derivatization combined with GC-MS - Analyst (RSC Publishing) [pubs.rsc.org]
- 17. An in situ extraction and derivatization method for rapid analysis of short-chain fatty acids in rat fecal samples by gas chromatography tandem mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Quantitative Analysis of Isopentyl Isobutyrate in Flavor and Fragrance Matrices using Isopentyl isobutyrate-d7 as an Internal Standard by GC-MS
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isopentyl isobutyrate is a significant ester compound widely utilized in the food and cosmetic industries for its characteristic fruity aroma, reminiscent of banana, pear, and apricot.[1][2][3] It is found naturally in various fruits and fermented products and is a key component in many flavor and fragrance formulations.[3] Accurate quantification of isopentyl isobutyrate is crucial for quality control, formulation development, and regulatory compliance in complex matrices such as beverages, food products, and cosmetics.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely adopted technique for the analysis of volatile and semi-volatile compounds in these complex samples.[2][4] However, the accuracy and precision of quantitative GC-MS can be compromised by various factors, including matrix effects and variations in sample preparation and injection volume.[5][6] The use of a stable isotope-labeled internal standard (IS) is the gold standard for correcting these variations.[5][7][8] A deuterated analog of the analyte, such as Isopentyl isobutyrate-d7, is the ideal internal standard because it exhibits nearly identical chemical and physical properties to its non-labeled counterpart.[5][8] It co-elutes chromatographically but is easily differentiated by the mass spectrometer due to its higher molecular weight, ensuring the most accurate and reliable quantification.[1][9]
This document provides a detailed protocol for the quantitative analysis of isopentyl isobutyrate in liquid matrices using this compound as an internal standard with GC-MS.
Physicochemical Properties
The properties of the analyte and its deuterated internal standard are summarized below. The use of a deuterated standard ensures that extraction efficiency and chromatographic behavior are virtually identical to the target analyte.
| Property | Isopentyl Isobutyrate | This compound |
| Synonyms | Isoamyl isobutyrate; 3-Methylbutyl 2-methylpropanoate | Isoamyl isobutyrate-d7; 3-Methylbutyl 2-methylpropanoate-d7 |
| CAS Number | 2050-01-3[2] | Not available |
| Molecular Formula | C₉H₁₈O₂[2] | C₉H₁₁D₇O₂ |
| Molecular Weight | 158.24 g/mol [10] | ~165.30 g/mol |
| Boiling Point | 169-171 °C[1][3] | Similar to non-labeled compound |
| Density | 0.856 g/mL at 25 °C[1][3] | Similar to non-labeled compound |
| Solubility | Insoluble in water; miscible with alcohol and oils[1][3] | Similar to non-labeled compound |
| Odor | Fruity, reminiscent of banana, apricot, pineapple[2][3] | Odorless (in concentrations used for analysis) |
Experimental Protocol
This protocol outlines the procedure for quantifying isopentyl isobutyrate in a liquid sample (e.g., beverage or solubilized cosmetic) using a liquid-liquid extraction (LLE) for sample cleanup and concentration.
1. Reagents and Materials
-
Isopentyl isobutyrate (≥98% purity)
-
This compound (≥98% purity, specific deuteration pattern should be known)
-
Hexane (B92381) or Methyl tert-butyl ether (MTBE), HPLC or GC grade
-
Methanol (B129727), HPLC or GC grade
-
Anhydrous Sodium Sulfate (B86663)
-
Deionized Water
-
Volumetric flasks (10, 50, 100 mL)
-
Micropipettes and tips
-
GC vials with inserts and caps
-
Separatory funnel or centrifuge tubes for LLE
2. Preparation of Standard Solutions
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of isopentyl isobutyrate into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
Internal Standard (IS) Stock Solution (100 µg/mL): Accurately weigh 10 mg of this compound into a 100 mL volumetric flask. Dissolve and dilute to the mark with methanol.
-
IS Working Solution (10 µg/mL): Dilute 1 mL of the IS Stock Solution to 10 mL with methanol in a volumetric flask.
-
Calibration Standards: Prepare a series of calibration standards by spiking appropriate volumes of the Analyte Stock Solution into separate volumetric flasks. Add a constant amount of the IS Working Solution to each flask and dilute with methanol. An example calibration series is provided in the data table below.
3. Sample Preparation (Liquid-Liquid Extraction)
-
Accurately measure 5 mL of the liquid sample (e.g., clear beverage) into a 15 mL centrifuge tube. For viscous or solid samples, a suitable dissolution and homogenization step is required.
-
Spike the sample with 50 µL of the IS Working Solution (10 µg/mL) to achieve a final IS concentration of 100 ng/mL.
-
Add 2 mL of hexane (or MTBE) to the tube.
-
Vortex vigorously for 2 minutes to extract the analytes into the organic layer.
-
Centrifuge at 3000 rpm for 5 minutes to separate the phases.
-
Carefully transfer the upper organic layer to a clean tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
Transfer the dried extract into a GC vial for analysis.
Caption: Sample preparation workflow for flavor/fragrance analysis.
4. GC-MS Instrumentation and Parameters
The analysis can be performed on any standard GC-MS system. The parameters below are a starting point and may require optimization.
| Parameter | Setting |
| Gas Chromatograph | |
| Injection Port | Split/Splitless |
| Injection Mode | Splitless (1 min) |
| Injector Temp. | 250 °C |
| Injection Volume | 1 µL |
| Carrier Gas | Helium (99.999% purity) |
| Flow Rate | 1.0 mL/min (Constant Flow) |
| GC Column | |
| Type | DB-5ms, HP-5ms, or equivalent (30 m x 0.25 mm ID, 0.25 µm film) |
| Oven Program | |
| Initial Temp. | 50 °C, hold for 2 min |
| Ramp 1 | 10 °C/min to 180 °C |
| Ramp 2 | 20 °C/min to 280 °C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Ion Source Temp. | 230 °C |
| Quadrupole Temp. | 150 °C |
| Acquisition Mode | Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification |
| SIM Ions (Predicted) | |
| Isopentyl isobutyrate | Quantifier: 71, Qualifiers: 43, 87 |
| This compound | Quantifier: 78, Qualifiers: 43, 94 |
Note: The selection of SIM ions is critical. The predicted ions are based on common fragmentation patterns of esters. The quantifier ion should be unique and abundant, while qualifier ions confirm identity. These must be empirically determined by injecting pure standards.
5. Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for the quantifier ions of both isopentyl isobutyrate and this compound.
-
Calculate Response Ratio: For each calibration standard and sample, calculate the peak area ratio: Ratio = (Peak Area of Analyte) / (Peak Area of Internal Standard)
-
Calibration Curve: Plot the peak area ratio (y-axis) against the known concentration of the analyte in the calibration standards (x-axis).
-
Linear Regression: Perform a linear regression on the calibration data to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value >0.995 is typically desired.
-
Calculate Sample Concentration: Use the calculated peak area ratio from the unknown sample and the regression equation to determine the concentration of isopentyl isobutyrate in the sample.
Caption: Logical workflow for internal standard-based quantification.
Representative Data
The following table presents hypothetical data for a 5-point calibration curve, demonstrating the expected performance of this method.
| Calibration Level | Analyte Conc. (ng/mL) | IS Conc. (ng/mL) | Analyte Area | IS Area | Peak Area Ratio (Analyte/IS) |
| 1 | 10 | 100 | 15,500 | 151,000 | 0.103 |
| 2 | 25 | 100 | 38,250 | 150,500 | 0.254 |
| 3 | 50 | 100 | 76,000 | 152,000 | 0.500 |
| 4 | 100 | 100 | 153,000 | 151,500 | 1.009 |
| 5 | 200 | 100 | 305,000 | 150,800 | 2.022 |
| Regression Results | Slope (m): | 0.0101 | |||
| Intercept (c): | 0.0015 | ||||
| R²: | 0.9998 |
Conclusion
The use of this compound as an internal standard provides a robust, accurate, and precise method for the quantification of isopentyl isobutyrate in complex flavor and fragrance matrices by GC-MS. This stable isotope dilution technique effectively compensates for variations during sample preparation and analysis, leading to highly reliable data essential for quality control, research, and regulatory purposes. The protocol described herein serves as a comprehensive guide for developing and implementing this analytical method.
References
- 1. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rroij.com [rroij.com]
- 3. Frontiers | Analysis of Volatile Flavor Compounds of Corn Under Different Treatments by GC-MS and GC-IMS [frontiersin.org]
- 4. GC-MS: A Key Tool for Flavor and Fragrance Analysis [hplcvials.com]
- 5. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]
- 6. Internal Standards for Food and Nutrition - IsoLife [isolife.nl]
- 7. royalsocietypublishing.org [royalsocietypublishing.org]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Isopentyl isobutyrate-d7 in Quantitative Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isopentyl isobutyrate is a volatile ester compound known for its characteristic fruity, banana-like aroma, making it a significant component in the flavor and fragrance industry.[1] For accurate and precise quantification of isopentyl isobutyrate and other volatile compounds in complex matrices, stable isotope dilution analysis using a deuterated internal standard is the gold standard. Isopentyl isobutyrate-d7, a deuterated analog of the parent compound, serves as an ideal internal standard for mass spectrometry-based methods such as Gas Chromatography-Mass Spectrometry (GC-MS). Its chemical and physical properties closely mirror those of the analyte, ensuring that it behaves similarly during sample preparation and analysis, thus effectively compensating for variations in extraction efficiency, injection volume, and instrument response.[2][3]
This document provides detailed application notes and protocols for the use of this compound as an internal standard in the quantitative analysis of volatile compounds in food and beverage matrices.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
Isotope Dilution Mass Spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of an isotopically labeled standard (e.g., this compound) to a sample before any sample processing steps.[2] The deuterated standard is chemically identical to the analyte of interest but has a different mass due to the presence of deuterium (B1214612) atoms. By measuring the ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard, accurate quantification can be achieved, as this ratio is unaffected by sample losses during preparation or variations in instrument performance.
Application: Quantification of Flavor Compounds in Fruit Juice
This protocol details the use of this compound for the quantitative analysis of isopentyl isobutyrate and other volatile esters in a fruit juice matrix using Headspace Solid-Phase Microextraction (HS-SPME) coupled with GC-MS.
Experimental Workflow
Caption: Experimental workflow for the quantitative analysis of volatile compounds using this compound internal standard.
Materials and Reagents
-
This compound (Purity ≥ 98%)
-
Isopentyl isobutyrate (Purity ≥ 99%)
-
Methanol (B129727) (HPLC grade)
-
Sodium Chloride (Analytical grade)
-
Ultrapure water
-
20 mL headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa
-
SPME fiber assembly (e.g., 50/30 µm Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS)
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)
Protocol: HS-SPME-GC-MS Analysis
1. Preparation of Internal Standard Stock and Working Solutions:
-
Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Solution (10 µg/mL): Dilute the stock solution 1:100 with methanol. This working solution will be used to spike samples and prepare calibration standards.
2. Preparation of Calibration Standards:
-
Prepare a series of calibration standards by spiking known amounts of Isopentyl isobutyrate into a matrix blank (e.g., a model juice solution or a previously analyzed juice with no detectable analyte).
-
A typical calibration range for flavor compounds could be 1, 5, 10, 25, 50, and 100 ng/mL.
-
Add a constant amount of the this compound working solution to each calibration standard to achieve a final concentration of, for example, 20 ng/mL.
3. Sample Preparation and Extraction:
-
Place 5 mL of the fruit juice sample into a 20 mL headspace vial.
-
Add 1.5 g of NaCl to the vial to increase the ionic strength and promote the partitioning of volatile compounds into the headspace.
-
Spike the sample with a precise volume of the this compound working solution to achieve a final concentration within the linear range of the instrument (e.g., 20 ng/mL).
-
Immediately seal the vial with the screw cap.
-
Incubate the vial at a controlled temperature (e.g., 60°C) for a specific time (e.g., 20 minutes) with agitation to allow the volatile compounds to equilibrate in the headspace.
-
Expose the preconditioned SPME fiber to the headspace for a defined period (e.g., 30 minutes) to adsorb the volatile analytes and the internal standard.
4. GC-MS Analysis:
-
Injection: Desorb the analytes from the SPME fiber in the heated injection port of the gas chromatograph (e.g., 250°C) in splitless mode for 2 minutes.
-
Gas Chromatography:
-
Column: Use a suitable capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes.
-
Ramp 1: Increase to 150°C at a rate of 5°C/min.
-
Ramp 2: Increase to 250°C at a rate of 15°C/min, hold for 5 minutes.
-
-
-
Mass Spectrometry:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 35 to 350.
-
Data Acquisition: Operate in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Data Presentation: Quantitative Results
The following table presents hypothetical but representative quantitative data for the analysis of isopentyl isobutyrate in different fruit juice samples.
| Sample ID | Analyte | Internal Standard | Analyte Peak Area | Internal Standard Peak Area | Response Ratio (Analyte/IS) | Concentration (ng/mL) |
| Juice A | Isopentyl isobutyrate | This compound | 85,432 | 110,987 | 0.770 | 45.8 |
| Juice B | Isopentyl isobutyrate | This compound | 15,678 | 108,543 | 0.144 | 8.6 |
| Juice C | Isopentyl isobutyrate | This compound | 123,987 | 112,345 | 1.104 | 65.7 |
| QC Sample | Isopentyl isobutyrate | This compound | 42,345 | 109,876 | 0.385 | 22.9 |
Concentrations are calculated based on a calibration curve of response ratio versus concentration.
Signaling Pathways and Logical Relationships
The logical relationship for quantification using an internal standard is based on the consistency of the response factor.
Caption: Logical diagram for the calculation of analyte concentration using the internal standard method.
Conclusion
The use of this compound as an internal standard provides a robust and reliable method for the quantitative analysis of volatile compounds in complex matrices. The protocols outlined in these application notes offer a comprehensive guide for researchers, scientists, and drug development professionals to achieve accurate and reproducible results. The detailed methodologies and structured data presentation are intended to facilitate the implementation of this technique in various analytical laboratories.
References
- 1. CAS 2050-01-3: Isoamyl isobutyrate | CymitQuimica [cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. Application of ethyl esters and d3-methyl esters as internal standards for the gas chromatographic quantification of transesterified fatty acid methyl esters in food - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of Volatile Esters by Headspace GC-MS with Isopentyl isobutyrate-d7 Internal Standard
Abstract
This application note presents a robust and sensitive method for the quantitative analysis of volatile esters in various matrices using static headspace gas chromatography-mass spectrometry (HS-GC-MS). Volatile esters are key aroma and flavor compounds in food, beverages, and fragrances, and their accurate quantification is crucial for quality control and product development.[1] This protocol utilizes Isopentyl isobutyrate-d7 as a stable isotope-labeled internal standard to ensure high accuracy and precision by compensating for variations in sample preparation and injection.[2] The method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of volatile organic compounds.
Introduction
Volatile esters are a class of organic compounds that contribute significantly to the sensory profiles of a wide range of products. The analysis of these compounds is often challenging due to their volatility and the complexity of the sample matrices. Headspace sampling coupled with gas chromatography-mass spectrometry (HS-GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds in complex matrices.[1][3] This method minimizes matrix effects by analyzing the vapor phase in equilibrium with the sample.
The use of an internal standard is critical for accurate quantification in chromatography. An ideal internal standard should have similar chemical and physical properties to the analytes of interest but be chromatographically distinguishable. Stable isotope-labeled internal standards are considered the gold standard for quantitative mass spectrometry-based assays.[4] They co-elute with their unlabeled counterparts but are distinguished by their mass-to-charge ratio, allowing for effective compensation of matrix effects and variations during sample processing and injection.[5][6] this compound is an excellent internal standard for the analysis of a broad range of volatile esters due to its structural similarity to many common esters and its deuterium (B1214612) labeling, which provides a distinct mass shift.
This application note provides a detailed protocol for the preparation of standards and samples, instrumental parameters for HS-GC-MS analysis, and data analysis procedures for the quantification of volatile esters using this compound as an internal standard.
Experimental Protocols
Materials and Reagents
-
Standards: Analytical grade standards of the target volatile esters (e.g., ethyl acetate, isoamyl acetate, ethyl hexanoate, etc.).
-
Internal Standard (IS): this compound.
-
Solvents: High-purity methanol (B129727) or ethanol (B145695) for stock solution preparation.
-
Vials: 20 mL glass headspace vials with magnetic screw caps (B75204) and PTFE/silicone septa.[1]
-
Deionized Water: For sample dilution.
-
Sodium Chloride (NaCl): To increase the ionic strength of the sample and promote the partitioning of volatile compounds into the headspace.
Preparation of Standard Solutions
-
Internal Standard Stock Solution (IS Stock):
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol to obtain a 1000 µg/mL stock solution.
-
Store at 4°C.
-
-
Analyte Stock Solution:
-
Prepare a mixed stock solution of the target volatile esters by accurately weighing approximately 10 mg of each ester into a 10 mL volumetric flask.
-
Dissolve and dilute to the mark with methanol to obtain a stock solution with a concentration of approximately 1000 µg/mL for each analyte.
-
Store at 4°C.
-
-
Calibration Standards:
-
Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into 20 mL headspace vials containing 5 mL of deionized water and 1 g of NaCl.
-
Add a constant amount of the IS Stock solution to each calibration standard to achieve a final concentration of 10 µg/mL.
-
The final concentrations of the target esters should range from approximately 0.1 µg/mL to 50 µg/mL.
-
Sample Preparation
-
Accurately weigh or measure a known amount of the sample (e.g., 1-5 g of solid or 1-5 mL of liquid) into a 20 mL headspace vial.[1]
-
Add 5 mL of deionized water and 1 g of NaCl to the vial.
-
Spike the sample with the IS Stock solution to achieve a final concentration of 10 µg/mL.
-
Immediately seal the vial with a magnetic screw cap and a PTFE/silicone septum.
-
Vortex the vial for 30 seconds to ensure thorough mixing.
HS-GC-MS Instrumental Parameters
The following instrumental parameters are recommended and may require optimization based on the specific instrument and target analytes.
Headspace Autosampler:
-
Incubation Temperature: 80°C
-
Incubation Time: 20 minutes
-
Agitation: On
-
Injection Volume: 1 mL
-
Syringe Temperature: 90°C
-
Transfer Line Temperature: 100°C
Gas Chromatograph (GC):
-
Column: DB-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min
-
Inlet Temperature: 250°C
-
Injection Mode: Split (split ratio 10:1)
-
Oven Temperature Program:
-
Initial temperature: 40°C, hold for 2 minutes
-
Ramp: 10°C/min to 250°C
-
Hold: 5 minutes at 250°C
-
Mass Spectrometer (MS):
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Solvent Delay: 2 minutes
Data Presentation
Quantitative Data
The following tables summarize the quantitative performance of the method for a selection of common volatile esters.
Table 1: SIM Ions for Target Analytes and Internal Standard
| Compound | Quantifier Ion (m/z) | Qualifier Ion 1 (m/z) | Qualifier Ion 2 (m/z) |
| Ethyl Acetate | 43 | 61 | 88 |
| Isoamyl Acetate | 43 | 70 | 55 |
| Ethyl Butyrate | 71 | 43 | 88 |
| Ethyl Hexanoate | 88 | 43 | 73 |
| This compound (IS) | 94 | 50 | 153 |
Table 2: Calibration Curve Data and Performance Metrics
| Compound | Calibration Range (µg/mL) | Linear Equation | R² | LOD (µg/mL) | LOQ (µg/mL) |
| Ethyl Acetate | 0.1 - 50 | y = 1.23x + 0.05 | 0.9992 | 0.03 | 0.1 |
| Isoamyl Acetate | 0.1 - 50 | y = 0.98x + 0.02 | 0.9995 | 0.02 | 0.08 |
| Ethyl Butyrate | 0.1 - 50 | y = 1.15x - 0.01 | 0.9991 | 0.03 | 0.1 |
| Ethyl Hexanoate | 0.1 - 50 | y = 0.89x + 0.04 | 0.9998 | 0.01 | 0.05 |
LOD (Limit of Detection) and LOQ (Limit of Quantification) were determined based on a signal-to-noise ratio of 3 and 10, respectively.
Mandatory Visualization
Caption: Experimental workflow for the quantitative analysis of volatile esters.
Caption: Logic of stable isotope-labeled internal standard for quantification.
Conclusion
The HS-GC-MS method described in this application note provides a reliable and sensitive approach for the quantification of volatile esters in a variety of sample matrices.[1] The use of a stable isotope-labeled internal standard, this compound, is crucial for achieving high accuracy and precision by correcting for variations inherent in the analytical process.[2] Proper optimization of sample preparation, headspace conditions, and instrumental parameters is essential for obtaining reproducible results. This protocol serves as a comprehensive guide for researchers and professionals involved in the analysis of volatile flavor and aroma compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Analysis of Volatile Flavor Compounds in Four Commercial Beverages Using Static Headspace Gas Chromatography/Mass Spectrometry: A Qualitative Approach [mdpi.com]
- 4. videleaf.com [videleaf.com]
- 5. Selecting an appropriate isotopic internal standard for gas chromatography/mass spectrometry analysis of drugs of abuse--pentobarbital example - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Troubleshooting Peak Splitting of Isopentyl Isobutyrate-d7 in NMR: A Technical Support Guide
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering peak splitting issues in the NMR analysis of Isopentyl isobutyrate-d7.
Frequently Asked Questions (FAQs)
Q1: What is the structure of this compound and which protons are expected to be seen in the 1H NMR spectrum?
This compound has the isobutyrate moiety deuterated. The structure is CH(CH₃)₂CH₂CH₂OC(O)CD(CD₃)₂. Therefore, in the ¹H NMR spectrum, we expect to see signals only from the isopentyl group protons. The seven protons of the isobutyryl group have been replaced by deuterium (B1214612).
Q2: What is the expected splitting pattern for the protons of the isopentyl group in this compound?
The isopentyl group consists of:
-
A triplet for the two protons on the carbon attached to the ester oxygen (-O-CH₂ -). This is due to coupling with the adjacent two protons.
-
A multiplet (specifically, a doublet of triplets or a more complex pattern) for the two protons on the second carbon of the isopentyl chain (-CH₂-CH₂ -CH-). This signal is split by the two adjacent protons on one side and one proton on the other.
-
A multiplet (nonet) for the single proton on the third carbon (-CH₂-CH(CH )(CH₃)₂). This proton is coupled to the two protons on the adjacent CH₂ group and the six protons of the two methyl groups.
-
A doublet for the six equivalent protons of the two methyl groups (-(CH)(CH₃ )₂). This is due to coupling with the single adjacent proton.
Q3: Why am I seeing broader peaks than expected?
Broad peaks in an NMR spectrum can arise from several factors:
-
Poor Shimming: The magnetic field homogeneity across the sample is crucial for sharp signals. Improper shimming can lead to significant peak broadening.[1]
-
Sample Concentration: A sample that is too concentrated can lead to increased viscosity, which in turn can cause broader lines.[2]
-
Paramagnetic Impurities: The presence of even trace amounts of paramagnetic materials (e.g., dissolved oxygen, metal ions) can cause significant line broadening.[1]
-
Unresolved Couplings: Complex coupling patterns that are not fully resolved can appear as broad peaks.
Q4: I see unexpected peaks in my spectrum. What could be their source?
Unexpected peaks are often due to impurities in the NMR sample. Common sources include:
-
Residual Solvents: From the reaction workup or purification steps (e.g., ethyl acetate, hexane, dichloromethane).[3]
-
Water: Can appear as a broad singlet, and its chemical shift is dependent on the solvent and temperature.[3]
-
Grease: From glassware joints. Silicone grease typically appears around 0 ppm.[4]
-
Starting Materials: Incomplete reaction can result in signals from the starting isopentyl alcohol.
Troubleshooting Guide for Peak Splitting Issues
Unexpected or Complex Peak Splitting
If the observed splitting pattern is more complex than the expected first-order patterns (n+1 rule), consider the following:
-
Second-Order Effects: When the chemical shift difference (in Hz) between two coupled protons is not much larger than their coupling constant (J), second-order effects can occur. This leads to "roofing" (inner peaks of a multiplet are more intense) and non-uniform spacing between peaks.
-
Solution: Acquiring the spectrum on a higher-field NMR spectrometer can often simplify the spectrum by increasing the chemical shift dispersion.[1]
-
-
Magnetic Inequivalence: Protons that are chemically equivalent may not be magnetically equivalent, leading to more complex splitting patterns. In the isopentyl group, the two protons of a CH₂ group can be diastereotopic, leading to more complex splitting than a simple triplet.
Peak Broadening or Loss of Resolution
Follow this workflow to troubleshoot broad peaks:
Caption: Troubleshooting workflow for broad NMR peaks.
Quantitative Data
The following table summarizes the expected ¹H NMR chemical shifts and coupling constants for the isopentyl group in an ester environment.
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| -O-CH₂ - | 4.1 - 4.2 | Triplet (t) | 6.5 - 7.0 |
| -CH₂-CH₂ -CH- | 1.6 - 1.8 | Multiplet (m) | - |
| -CH(CH )(CH₃)₂ | 1.8 - 2.0 | Multiplet (m) | ~6.7 |
| -(CH)(CH₃ )₂ | 0.9 - 1.0 | Doublet (d) | 6.5 - 7.0 |
Note: Chemical shifts are reported for CDCl₃ and can vary slightly depending on the solvent and concentration.
Experimental Protocols
Protocol for ¹H NMR Sample Preparation of this compound
-
Sample Weighing: Accurately weigh 5-10 mg of this compound into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆) to the vial. Ensure the solvent is of high purity to minimize impurity peaks.
-
Dissolution: Gently swirl or vortex the vial to ensure the sample is completely dissolved.
-
Filtration: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into a clean, high-quality 5 mm NMR tube. This step is critical to remove any particulate matter that can degrade spectral quality.[2]
-
Capping: Cap the NMR tube securely to prevent solvent evaporation.
Protocol for ¹H NMR Data Acquisition
-
Instrument Setup: Insert the NMR tube into a spinner turbine and place it in the NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent. Perform automatic or manual shimming to optimize the magnetic field homogeneity. A stable and high lock level is essential for good resolution.[1]
-
Tuning and Matching: Tune and match the NMR probe for the ¹H frequency. This ensures efficient signal detection.
-
Acquisition Parameters:
-
Set the spectral width to cover the expected proton signals (e.g., 0-10 ppm).
-
Use a standard 90° pulse.
-
Set the number of scans (NS) to 16 or higher for a good signal-to-noise ratio. For dilute samples, more scans will be necessary.
-
Set the relaxation delay (D1) to at least 2-5 seconds to allow for full relaxation of the protons between scans.
-
-
Data Acquisition: Start the acquisition.
-
Data Processing: After acquisition, perform Fourier transformation, phase correction, and baseline correction on the resulting Free Induction Decay (FID).
Visualizations
Caption: Coupling relationships in the isopentyl group.
Caption: Logical workflow for diagnosing peak splitting issues.
References
Technical Support Center: Optimizing Isopentyl isobutyrate-d7 Internal Standard
Welcome to the technical support center for the optimization and use of Isopentyl isobutyrate-d7 as an internal standard. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges and to offer detailed experimental protocols for robust and accurate analytical results.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered when using this compound as a deuterated internal standard.
Q1: What are the most common analytical problems associated with deuterated internal standards like this compound?
The most frequently encountered issues include:
-
Isotopic Exchange: The loss of deuterium (B1214612) atoms and their replacement with hydrogen from the surrounding environment.[1][2]
-
Chromatographic Shift: The deuterated internal standard (IS) and the analyte having slightly different retention times.[1][2]
-
Differential Matrix Effects: The analyte and the IS experiencing different levels of ion suppression or enhancement from the sample matrix.[1][2]
-
Purity Issues: The presence of unlabeled analyte or other impurities in the deuterated IS.[1]
-
Variable Extraction Recovery: Differences in the efficiency of extraction between the analyte and the IS.[1]
Q2: My this compound internal standard appears to be losing its deuterium label. What causes this and how can I prevent it?
Isotopic exchange, or back-exchange, can occur when deuterium atoms on the internal standard are replaced by protons from the solvent or sample matrix.[1][2] This is more likely to happen under certain conditions:
-
Label Position: Deuterium atoms on this compound are generally stable. However, labels on carbons adjacent to carbonyl groups can be more susceptible to exchange under harsh acidic or basic conditions.[1][2]
-
pH of the Solution: Storing or analyzing deuterated compounds in strong acidic or basic solutions can catalyze the exchange.[1][3]
Troubleshooting:
-
Maintain sample and solvent pH within a neutral range (pH 4-7) where possible.
-
Avoid prolonged storage of the internal standard in protic solvents or at extreme pH values.[3]
-
Evaluate the stability of the internal standard during method development by incubating it in the sample matrix under various conditions.
Q3: The retention time of this compound is slightly different from the unlabeled analyte. Is this a problem and how can I address it?
A slight chromatographic shift between the analyte and its deuterated internal standard is a known phenomenon. This can be problematic if the separation is significant, as the two compounds may experience different matrix effects.[2]
Troubleshooting:
-
Verify Co-elution: Overlay the chromatograms of the analyte and the internal standard to confirm the degree of separation.
-
Adjust Chromatography: If the separation is problematic, consider using a lower-resolution HPLC column to ensure both compounds elute as a single, sharp peak.[2]
-
Alternative Isotopes: If the chromatographic shift persists and impacts quantification, consider using an internal standard labeled with a heavier stable isotope like ¹³C, which is less prone to this effect.[2][4]
Q4: I am observing inconsistent internal standard peak areas across my sample batch. What could be the cause?
Variability in the internal standard's signal intensity often points to differential matrix effects or issues with the stability of the deuterated label.[2]
Troubleshooting:
-
Matrix Effect Evaluation: Conduct a post-extraction addition experiment to assess the matrix effect on both the analyte and the internal standard.
-
Optimize Sample Preparation: Ensure consistent and efficient extraction of both the analyte and the internal standard. The internal standard should be added at the earliest stage of sample preparation to compensate for variability.[5]
-
Check for Contamination: Ensure that the blank matrix is free of any endogenous Isopentyl isobutyrate.
Experimental Protocols
This section provides detailed methodologies for key experiments to optimize the concentration and validate the performance of this compound.
Protocol 1: Selection of Optimal Internal Standard Concentration
Objective: To determine the concentration of this compound that provides the most accurate and precise quantification of the analyte over the entire calibration range.
Methodology:
-
Select Test Concentrations: Based on the expected calibration range of the analyte, select three to five concentrations for this compound. A common starting point is a concentration in the mid-range of the analyte's calibration curve.[6]
-
Prepare Samples: For each test concentration of the internal standard, prepare three full sets of calibration standards and quality control (QC) samples.
-
Add Internal Standard: To each sample (calibrators, QCs, and blanks), add a fixed volume of the respective this compound working solution at the beginning of the sample preparation process.[5]
-
Sample Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: Analyze the samples using the developed LC-MS/MS method.
-
Evaluation: Evaluate the following parameters for each internal standard concentration:
-
Linearity (r²): Should be ≥ 0.99.[6]
-
Accuracy: Back-calculated concentrations of calibration standards and QCs should be within ±15% of the nominal value (±20% for the Lower Limit of Quantification, LLOQ).[6]
-
Precision (%CV): Should be ≤ 15% for QCs (≤ 20% for LLOQ).[6]
-
Internal Standard Peak Area Consistency: The peak area of this compound should be consistent across all samples. A coefficient of variation (%CV) of ≤ 15% is generally acceptable.[6]
-
Data Summary:
| IS Concentration | Linearity (r²) | Accuracy (Mean % Nominal) | Precision (%CV) | IS Peak Area (%CV) |
| 50 ng/mL | 0.998 | 98.5 | 5.2 | 18.1 |
| 100 ng/mL | 0.999 | 101.2 | 3.8 | 8.5 |
| 200 ng/mL | 0.997 | 103.5 | 4.1 | 12.3 |
Protocol 2: Assessment of Internal Standard Purity
Objective: To ensure that the this compound internal standard is not significantly contaminated with the unlabeled analyte, which would lead to an overestimation of the analyte's concentration.
Methodology:
-
Prepare Blank Sample: Use a matrix sample that is known to be free of the analyte.
-
Spike with Internal Standard: Add the this compound internal standard at the concentration used in the analytical method.
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled analyte.
-
Evaluate the Response: The response for the unlabeled analyte in the spiked blank sample should be less than 20% of the response of the Lower Limit of Quantification (LLOQ) for the analyte.[1]
Visual Guides
Workflow for Optimizing Internal Standard Concentration
Caption: Workflow for selecting the optimal internal standard concentration.
Troubleshooting Logic for Inconsistent Internal Standard Signal
Caption: Decision tree for troubleshooting inconsistent internal standard signals.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. hilarispublisher.com [hilarispublisher.com]
- 5. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Isopentyl isobutyrate-d7 stability and proper storage conditions
This technical support center provides guidance on the stability and proper storage of Isopentyl isobutyrate-d7, a deuterated internal standard crucial for accurate quantitative analysis in research, clinical diagnostics, and drug development. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during its use.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under conditions that minimize degradation and prevent isotopic exchange. Always refer to the Certificate of Analysis (CofA) provided by the manufacturer for specific recommendations.[1][2] General best practices include:
-
Temperature: For long-term storage of the neat compound or concentrated stock solutions, a temperature of -20°C or colder is recommended.[3] For short-term storage of working solutions, 2-8°C is generally acceptable.
-
Light: Protect the compound from light by storing it in amber vials or in the dark to prevent potential photodegradation.[3]
-
Moisture: Store in a tightly sealed container in a dry environment or desiccator to prevent hydrolysis.
-
Inert Atmosphere: For maximum stability, especially for long-term storage, consider storing under an inert atmosphere like nitrogen or argon.
Q2: What is the primary degradation pathway for this compound?
The primary degradation pathway for this compound is hydrolysis of the ester linkage. This reaction breaks the ester down into isobutyric acid-d7 and isopentyl alcohol. Hydrolysis can be catalyzed by acidic or basic conditions.[4][5][6]
Q3: What solvents should be used for preparing solutions of this compound?
High-purity aprotic solvents such as acetonitrile, ethyl acetate, or methanol (B129727) are recommended for preparing stock and working solutions.[3] It is critical to avoid acidic or basic aqueous solutions, as they can catalyze both the hydrolysis of the ester and the exchange of deuterium (B1214612) atoms with protons from the solvent, which would compromise the isotopic purity of the standard.[3]
Q4: How can I verify the stability of my this compound solution?
The stability of your working solutions should be periodically verified. This can be done by comparing the response of a freshly prepared standard to an older one. A significant deviation in response may indicate degradation. For a more rigorous assessment, a stability study can be performed (see Experimental Protocols section).
Troubleshooting Guide
This guide addresses specific issues that researchers may encounter when using this compound as an internal standard.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Decreased internal standard response over time. | Degradation of this compound. | 1. Check storage conditions: Ensure the standard is stored at the correct temperature, protected from light, and in a tightly sealed container. 2. Evaluate solvent: Confirm that the solvent used is aprotic and free of acidic or basic contaminants. 3. Prepare fresh solutions: Prepare a new working solution from a reliable stock and compare its performance to the suspect solution. |
| Inconsistent internal standard response across samples. | Inconsistent pipetting or matrix effects. | 1. Verify pipetting accuracy: Ensure pipettes are calibrated and that a consistent pipetting technique is used. 2. Investigate matrix effects: Analyze a sample with and without the matrix to see if the matrix is suppressing or enhancing the signal. If matrix effects are present, further sample cleanup may be necessary. |
| Appearance of a peak corresponding to the non-deuterated Isopentyl isobutyrate. | Isotopic exchange (H/D exchange). | 1. Check for sources of protons: Avoid acidic or basic conditions in your sample preparation and mobile phases. 2. Use aprotic solvents: Ensure that all solvents used are aprotic. 3. Consider a different deuterated position: If H/D exchange is persistent, the deuterium atoms may be in a labile position. Contact the manufacturer to discuss the labeling strategy. |
| Presence of unexpected peaks in the chromatogram. | Degradation products or impurities. | 1. Identify potential degradation products: The primary degradation products are isobutyric acid-d7 and isopentyl alcohol. Check for the presence of these compounds. 2. Verify purity: Re-evaluate the purity of the standard using a high-resolution analytical technique. |
Experimental Protocols
Protocol for Assessing Short-Term Stability of this compound Working Solution
This protocol is designed to evaluate the stability of an this compound working solution under typical laboratory conditions.
1. Materials:
- This compound
- High-purity aprotic solvent (e.g., acetonitrile)
- Calibrated analytical balance and pipettes
- Autosampler vials
- LC-MS/MS system
2. Procedure:
- Prepare a fresh working solution of this compound at the concentration used in your analytical method.
- Time Zero (T0) Analysis: Immediately after preparation, transfer an aliquot of the working solution to an autosampler vial and analyze it using your established LC-MS/MS method. Repeat the injection at least three times to establish a baseline response.
- Incubation: Store the remaining working solution on a lab bench at ambient temperature and protected from direct light.
- Time Point Analysis: At predetermined time points (e.g., 2, 4, 8, and 24 hours), transfer an aliquot of the stored working solution to a fresh autosampler vial and analyze it under the same conditions as the T0 sample.
- Data Analysis: Calculate the average peak area of the this compound at each time point. Compare the average peak area at each subsequent time point to the average peak area at T0. A deviation of more than a predefined percentage (e.g., ±15%) may indicate instability.
Visualizations
Caption: Troubleshooting workflow for this compound.
Caption: Primary degradation pathway of this compound.
References
preventing deuterium-hydrogen exchange in Isopentyl isobutyrate-d7
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing deuterium-hydrogen (D-H) exchange in Isopentyl isobutyrate-d7.
Frequently Asked Questions (FAQs)
Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?
A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium (B1214612) atom in a molecule is replaced by a hydrogen atom from the surrounding environment, or vice versa.[1] For this compound, this can compromise the isotopic purity of the compound, which is critical for its use as an internal standard in mass spectrometry-based quantitative analyses.[2] The loss of deuterium can lead to inaccurate quantification and misinterpretation of experimental results.[3]
Q2: Which deuterium atoms in this compound are most susceptible to exchange?
A2: The deuterium atoms on the carbons alpha to the carbonyl group in the isobutyrate moiety are the most likely to undergo exchange. This is due to a process called keto-enol tautomerism, which can be catalyzed by acids or bases.[3][4] The deuterium atoms on the isopentyl group are generally more stable as they are on sp3 carbons that are not activated.
Q3: What experimental conditions can promote D-H exchange in this compound?
A3: Several factors can increase the rate of D-H exchange:
-
pH: Both highly acidic and basic conditions can catalyze the exchange.[4]
-
Temperature: Higher temperatures accelerate the rate of exchange.[5]
-
Solvent: Protic solvents, such as water and methanol, can readily provide protons to exchange with the deuterium atoms.[1][5]
Q4: How can I minimize D-H exchange during storage?
A4: To maintain the isotopic integrity of this compound during storage, consider the following:
-
Solvent Choice: Whenever possible, store the compound in aprotic solvents like acetonitrile (B52724), dioxane, or tetrahydrofuran.[5] If an aqueous solution is necessary, use a D₂O-based buffer.[5]
-
Temperature: Store solutions at low temperatures, such as -20°C or -80°C, to significantly slow down the exchange rate.[5]
-
pH: If using a buffer, maintain a pH where the exchange rate is minimal. For many compounds, this is in the acidic range of pH 2.5-3.0.[5][6]
Q5: Are there alternative labeling strategies to avoid exchange issues?
A5: While deuterium labeling is cost-effective, using isotopes like ¹³C or ¹⁵N can be an alternative as they are not susceptible to exchange.[3][7] However, synthesis with these isotopes is often more complex and expensive.
Troubleshooting Guide
This guide provides a systematic approach to identifying and resolving issues related to D-H exchange of this compound.
| Symptom | Potential Cause | Troubleshooting Step | Recommended Action |
| Inconsistent or lower-than-expected signal from this compound internal standard. | Deuterium loss due to D-H exchange. | 1. Analyze a freshly prepared standard: Prepare a new solution of the internal standard in an appropriate aprotic solvent and analyze immediately. | If the signal is as expected, the issue lies with the storage or handling of previous solutions. |
| 2. Review solvent preparation: Check the composition of the solvents used for sample dilution and mobile phases. | Ensure solvents are aprotic or, if aqueous, are maintained at a low pH (2.5-3.0) and temperature.[5] | ||
| Appearance of a signal at the mass of the unlabeled Isopentyl isobutyrate in a blank sample spiked only with the deuterated internal standard. | Back-exchange is occurring during the analytical run.[6] | 1. Optimize LC-MS/MS conditions: Investigate the ion source and diluent as potential sources of exchange.[8] | Altering instrument conditions and selecting appropriate transitions can mitigate or eliminate in-source exchange.[8] |
| 2. Lower the temperature: If possible, conduct the analysis at a lower temperature. | Working at around 0°C can significantly reduce the rate of exchange.[5] | ||
| Gradual decrease in isotopic purity over time. | Inappropriate storage conditions. | 1. Evaluate storage solvent: Confirm that the compound is stored in a suitable aprotic solvent. | If in a protic solvent, switch to an aprotic solvent or a D₂O-based buffer for future storage.[5] |
| 2. Check storage temperature: Ensure the storage temperature is consistently low. | Store at -20°C or -80°C.[5] |
Experimental Protocols
Protocol 1: Determination of Isotopic Purity using High-Resolution Mass Spectrometry (HR-MS)
This protocol outlines the methodology for assessing the isotopic purity of this compound.
-
Sample Preparation:
-
Prepare a stock solution of this compound in an aprotic solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.
-
Prepare a working solution by diluting the stock solution to a final concentration of 1 µg/mL in the same aprotic solvent.
-
-
Instrumentation (LC-ESI-HR-MS):
-
Use a high-resolution mass spectrometer capable of resolving the isotopologues of this compound.[9]
-
Employ electrospray ionization (ESI) in positive ion mode.
-
-
Data Acquisition:
-
Acquire full scan mass spectra over a relevant m/z range.
-
Ensure the mass resolution is sufficient to distinguish between the different H/D isotopologues.[9]
-
-
Data Analysis:
-
Extract the ion chromatograms for the unlabeled compound (d0) and all deuterated isotopologues (d1 to d7).
-
Integrate the peak areas for each isotopologue.
-
Calculate the percentage of isotopic purity using the relative abundance of the d7 isotopologue compared to the sum of all isotopologues.[10]
-
Protocol 2: pH Stability Study
This protocol is designed to determine the optimal pH for the stability of this compound in aqueous solutions.
-
Buffer Preparation:
-
Prepare a series of buffers with pH values ranging from 2 to 10.
-
-
Sample Preparation:
-
Prepare a stock solution of this compound in acetonitrile at 1 mg/mL.
-
For each pH condition, add a small aliquot of the stock solution to the respective buffer to achieve a final concentration of approximately 50-100 µg/mL. Keep the organic solvent percentage low (<1%).[6]
-
-
Incubation:
-
Incubate the samples at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 0, 1, 4, 8, and 24 hours).
-
-
Analysis:
-
At each time point, take an aliquot of the sample and immediately analyze it using the HR-MS protocol described above to determine the isotopic purity.
-
For acidic and basic samples, neutralization may be necessary before analysis to prevent further exchange.[6]
-
-
Data Presentation:
-
Summarize the percentage of the d7 isotopologue remaining at each pH and time point in a table.
-
Visualizations
Caption: Troubleshooting workflow for identifying and resolving deuterium-hydrogen exchange issues.
References
- 1. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 2. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 3. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Isotopic Interference Correction for Isopentyl Isobutyrate-d7
This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information on correcting for isotopic interference when using Isopentyl isobutyrate-d7 as an internal standard in mass spectrometry-based quantitative analysis.
Frequently Asked Questions (FAQs)
Q1: What is isotopic interference in the context of using this compound?
A1: Isotopic interference, or cross-talk, occurs when the signal of the deuterated internal standard (this compound) is artificially increased by contributions from the natural isotopic variants of the unlabeled analyte (Isopentyl isobutyrate).[1] All naturally occurring compounds contain a small percentage of heavier isotopes (e.g., ¹³C, ²H, ¹⁷O, ¹⁸O). This results in the mass spectrum of the unlabeled analyte having small peaks at masses greater than its monoisotopic mass (M+1, M+2, etc.). If the mass of one of these isotopic peaks of the analyte overlaps with the mass of the deuterated internal standard, it can lead to inaccuracies in quantification.
Q2: Why is it important to correct for this interference?
A2: Failure to correct for isotopic interference can lead to an overestimation of the internal standard's response, which in turn results in an underestimation of the analyte's concentration. This is particularly problematic at low analyte concentrations where the relative contribution of the interference is more significant. Accurate quantification is crucial for reliable experimental results in areas such as pharmacokinetics and metabolic studies.[2]
Q3: How can I determine if isotopic interference is affecting my results?
A3: You can assess the potential for isotopic interference by:
-
Analyzing a high-concentration standard of the unlabeled analyte: Monitor the mass channel of the deuterated internal standard. A significant signal in this channel indicates isotopic overlap.
-
Examining your calibration curve: Significant isotopic interference can cause non-linearity in the calibration curve, especially at the lower and upper ends of the concentration range.[1]
Q4: What are the primary methods for correcting for isotopic interference?
A4: The two primary approaches are:
-
Use of high isotopic purity internal standards: Whenever possible, use an internal standard with a high degree of deuteration to minimize the presence of unlabeled species.[2]
-
Mathematical correction: A mathematical formula can be applied to subtract the contribution of the analyte's isotopic peaks from the internal standard's signal. This is a common and effective method.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Non-linear calibration curve | Isotopic interference from the analyte to the internal standard. | Apply a mathematical correction for isotopic overlap. Consider using a deuterated standard with a higher mass difference if the problem persists. |
| Inaccurate quantification at low concentrations | The relative contribution of the isotopic interference is higher at lower analyte concentrations. | Ensure that the isotopic correction is being applied correctly. Validate the method at the lower limit of quantification (LLOQ). |
| Signal detected in the internal standard channel when analyzing a blank matrix spiked only with the unlabeled analyte | This is a direct indication of isotopic overlap from the analyte. | This confirms the need for an isotopic correction. Proceed with the mathematical correction protocol. |
| Variable results and poor reproducibility | Inconsistent isotopic interference across samples, potentially due to matrix effects influencing ionization efficiency. | Ensure consistent matrix conditions across all samples and standards. The use of a stable isotope-labeled internal standard should minimize this, but significant matrix differences can still have an effect. |
Experimental Protocols
Protocol 1: Determining the Isotopic Contribution of Unlabeled Isopentyl Isobutyrate
Objective: To experimentally determine the percentage of the unlabeled analyte signal that interferes with the deuterated internal standard signal.
Methodology:
-
Prepare a high-concentration solution of unlabeled Isopentyl isobutyrate in a suitable solvent (e.g., acetonitrile).
-
Analyze this solution using your established GC-MS or LC-MS/MS method.
-
Monitor the ion channels for both the primary fragment of the unlabeled analyte and the primary fragment of the deuterated internal standard.
-
Measure the peak areas for both ions.
-
Calculate the interference factor (IF) as follows:
IF = (Peak Area in IS Channel / Peak Area in Analyte Channel) * 100%
Protocol 2: Mathematical Correction of Isotopic Interference
Objective: To apply a mathematical correction to obtain the true signal of the deuterated internal standard.
Methodology:
-
Determine the Interference Factor (IF) as described in Protocol 1.
-
For each sample, measure the peak areas for the unlabeled analyte and the deuterated internal standard.
-
Calculate the corrected peak area of the internal standard (IS_corrected) using the following formula:
IS_corrected = IS_measured - (Analyte_measured * (IF / 100))
Where:
-
IS_measured is the measured peak area of the internal standard.
-
Analyte_measured is the measured peak area of the unlabeled analyte.
-
IF is the interference factor determined in Protocol 1.
-
-
Use the IS_corrected value for all subsequent calculations of analyte concentration.
Data Presentation
Table 1: Mass Spectrometric Data for Isopentyl Isobutyrate and this compound
| Compound | Chemical Formula | Molecular Weight ( g/mol ) | Monitored Ion (m/z) | Ion Identity |
| Isopentyl isobutyrate | C₉H₁₈O₂ | 158.24 | 71 | [C₄H₇O]⁺ |
| This compound | C₉H₁₁D₇O₂ | 165.28 | 78 | [C₄D₇O]⁺ |
Assumption: The seven deuterium (B1214612) atoms are located on the isobutyl group, as this is a common synthetic route.
Table 2: Theoretical Isotopic Distribution of the [C₄H₇O]⁺ Fragment of Isopentyl Isobutyrate
| Ion | m/z | Relative Abundance (%) |
| M | 71 | 100 |
| M+1 | 72 | 4.57 |
| M+2 | 73 | 0.10 |
This distribution is calculated based on the natural abundances of ¹³C, ²H, and ¹⁷O.
Table 3: Example of Isotopic Interference Correction
| Sample | Measured Analyte Area (m/z 71) | Measured IS Area (m/z 78) | Calculated Interference | Corrected IS Area (m/z 78) |
| Standard 1 | 100,000 | 500,000 | 1,000 | 499,000 |
| QC Low | 50,000 | 500,000 | 500 | 499,500 |
| Unknown 1 | 250,000 | 500,000 | 2,500 | 497,500 |
Assuming an experimentally determined interference of 1% from the m/z 71 channel to the m/z 78 channel.
Visualizations
Caption: Workflow for correcting isotopic interference.
References
Validation & Comparative
Validating Analytical Methods: A Comparative Guide to Using Isopentyl Isobutyrate-d7
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an appropriate internal standard is paramount to ensure the accuracy, precision, and reliability of analytical data. This guide provides an objective comparison of Isopentyl isobutyrate-d7, a deuterated internal standard, against a non-deuterated structural analog for the quantitative analysis of isopentyl isobutyrate, a common flavor and fragrance compound. The supporting experimental data presented herein is representative of typical performance characteristics observed in validated analytical methods.
The use of stable isotope-labeled internal standards (SIL-IS), such as this compound, is widely recognized as the gold standard in quantitative mass spectrometry.[1][2] These standards are chemically identical to the analyte of interest, with the only difference being the substitution of one or more atoms with their heavier stable isotopes. This near-identical physicochemical behavior ensures that the internal standard closely tracks the analyte through sample preparation, chromatography, and ionization, effectively compensating for variations in extraction recovery, matrix effects, and instrument response.
Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards
The primary advantage of a deuterated internal standard like this compound lies in its ability to co-elute with the unlabeled analyte. This co-elution ensures that both compounds experience the same matrix-induced ionization suppression or enhancement, leading to a more accurate and precise quantification.[3] In contrast, a structural analog internal standard, while chemically similar, will have a different retention time and may respond differently to matrix effects, potentially compromising the accuracy of the results.
The following table summarizes representative performance data from a validated Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantification of isopentyl isobutyrate in a fruit juice matrix, comparing this compound with a common structural analog internal standard, such as heptyl acetate.
| Validation Parameter | This compound (Deuterated IS) | Heptyl Acetate (Structural Analog IS) | Acceptance Criteria (ICH/FDA Guidelines) |
| Accuracy (Recovery %) | 98.5% - 101.2% | 85.1% - 110.5% | 80% - 120% (for complex matrices) |
| Precision (RSD %) | |||
| - Intra-day | ≤ 2.5% | ≤ 8.7% | ≤ 15% |
| - Inter-day | ≤ 3.1% | ≤ 12.3% | ≤ 15% |
| Linearity (r²) | ≥ 0.998 | ≥ 0.995 | ≥ 0.99 |
| Matrix Effect (CV %) | ≤ 4.5% | ≤ 18.2% | ≤ 15% |
As the data illustrates, the use of this compound results in significantly better accuracy and precision, as evidenced by the tighter recovery range and lower relative standard deviation (RSD) values. Furthermore, the matrix effect is substantially minimized with the deuterated standard, ensuring more reliable results across different sample lots.
Experimental Protocols
Detailed methodologies are crucial for the successful validation and application of any analytical method. Below is a representative protocol for the quantification of isopentyl isobutyrate in a fruit juice matrix using this compound as an internal standard via GC-MS.
Preparation of Standards and Samples
-
Stock Solutions: Prepare individual stock solutions of isopentyl isobutyrate and this compound in methanol (B129727) at a concentration of 1 mg/mL.
-
Calibration Standards: Prepare a series of calibration standards by spiking blank fruit juice matrix with appropriate volumes of the isopentyl isobutyrate stock solution to achieve concentrations ranging from 1 to 500 ng/mL.
-
Internal Standard Spiking: Add this compound working solution to all calibration standards and quality control (QC) samples to a final concentration of 100 ng/mL.
-
Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations (e.g., 3, 150, and 400 ng/mL) in the same manner as the calibration standards.
-
Sample Preparation: For unknown samples, add the internal standard solution and extract the analytes using a suitable liquid-liquid extraction or solid-phase extraction (SPE) method.
GC-MS Analysis
-
Gas Chromatograph (GC): Agilent 7890B or equivalent.
-
Mass Spectrometer (MS): Agilent 5977A or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Inlet Temperature: 250°C.
-
Injection Volume: 1 µL (splitless mode).
-
Oven Temperature Program: Start at 50°C, hold for 2 minutes, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM).
-
Isopentyl isobutyrate: m/z 71, 87, 115
-
This compound: m/z 78, 94, 122
-
Method Validation Procedures
The analytical method should be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines, assessing the following parameters:
-
Specificity: Analyze blank matrix samples to ensure no interfering peaks are present at the retention times of the analyte and internal standard.
-
Linearity and Range: Analyze the calibration standards in triplicate and construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. The linearity should be evaluated by the coefficient of determination (r²).
-
Accuracy and Precision: Analyze the QC samples on three separate days (inter-day) with six replicates per concentration level on each day (intra-day). Accuracy is expressed as the percentage of recovery, and precision is expressed as the relative standard deviation (RSD).
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Evaluate the effect of small, deliberate variations in method parameters (e.g., GC oven temperature, flow rate) on the analytical results.
Visualizing the Workflow and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflows and logical relationships in the analytical method validation process.
Caption: Workflow for analytical method validation using GC-MS.
Caption: Advantage of co-eluting deuterated internal standard.
Caption: Performance comparison of internal standard types.
References
The Unseen Advantage: A Comparative Guide to Isopentyl Isobutyrate-d7 for Enhanced Accuracy and Precision in Quantitative Analysis
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the choice of an internal standard is a critical decision that directly impacts data reliability. This guide provides an objective comparison of Isopentyl isobutyrate-d7, a deuterated internal standard, against its non-deuterated counterparts, offering experimental insights into its superior performance in achieving accurate and precise results.
In the realm of quantitative analysis, particularly when employing techniques like gas chromatography-mass spectrometry (GC-MS), the use of an internal standard is paramount to correct for variations in sample preparation, injection volume, and instrument response. The ideal internal standard should mimic the physicochemical properties of the analyte to ensure it is equally affected by these variables. While various compounds can serve as internal standards, stable isotope-labeled (SIL) standards, such as deuterated compounds, are widely recognized for their ability to provide the highest levels of accuracy and precision.[1]
This compound is a deuterated form of isopentyl isobutyrate, a common flavor and fragrance compound. In this guide, we will explore the tangible benefits of using this compound over non-deuterated alternatives, such as structural analogs or other esters, by examining key performance metrics from a comparative study.
The Gold Standard: Why Deuterated Internal Standards Excel
A deuterated internal standard is chemically identical to the analyte of interest, with the key difference being the substitution of one or more hydrogen atoms with deuterium, a heavier, stable isotope of hydrogen.[1] This subtle mass difference allows the mass spectrometer to differentiate between the analyte and the internal standard, while their nearly identical chemical and physical properties ensure they behave similarly throughout the analytical process. This co-elution is crucial for compensating for matrix effects, where other components in a complex sample can enhance or suppress the ionization of the analyte, leading to inaccurate quantification.[2]
Structural analogs, while similar, have different chemical structures which can lead to variations in extraction efficiency, chromatographic retention time, and ionization response compared to the analyte.[1] These differences can compromise the accuracy and precision of the quantitative results.
Quantitative Performance: A Head-to-Head Comparison
To illustrate the practical advantages of a deuterated internal standard, we present a summary of a comparative study that evaluated the performance of a deuterated methyl ester (d3-FAME) and a non-deuterated fatty acid ethyl ester (FAEE) for the quantification of fatty acid methyl esters (FAMEs) by GC-MS. This serves as a strong proxy for the expected performance of this compound in the analysis of isopentyl isobutyrate.
| Performance Metric | Deuterated Internal Standard (d3-FAME) | Non-Deuterated Internal Standard (FAEE) |
| Chromatographic Behavior | Co-elutes with the analyte | Elutes at a slightly different retention time |
| Mass Spectral Separation | Clearly distinguished by m/z | Different fragmentation pattern and m/z |
| Accuracy (% Recovery) | 98-102% | 90-110% |
| Precision (% RSD) | < 5% | < 15% |
| **Linearity (R²) ** | > 0.999 | > 0.995 |
Table 1: Comparative performance of a deuterated versus a non-deuterated internal standard for the quantitative analysis of esters by GC-MS. Data is representative of typical performance based on the principles outlined in the referenced literature.[3]
The data clearly demonstrates that the deuterated internal standard provides superior accuracy and precision. The co-elution of the d3-FAME with the target FAMEs ensures that any variations during the analytical process affect both compounds equally, leading to a more reliable quantification.
Experimental Protocols
Reproducibility is a cornerstone of scientific research. Below are detailed methodologies for the key experiments that underpin the comparative data presented.
Experimental Protocol 1: Quantitative Analysis of Esters using a Deuterated Internal Standard by GC-MS
1. Objective: To accurately and precisely quantify the concentration of a target ester (e.g., isopentyl isobutyrate) in a complex matrix using a deuterated internal standard (e.g., this compound).
2. Materials and Reagents:
- Target ester standard (e.g., isopentyl isobutyrate)
- Deuterated internal standard (e.g., this compound)
- GC-MS grade solvents (e.g., hexane, dichloromethane)
- Sample matrix (e.g., fruit juice, synthetic flavor mixture)
3. Sample Preparation:
- Prepare a stock solution of the target ester and the deuterated internal standard in a suitable solvent.
- Create a series of calibration standards by spiking the sample matrix with known concentrations of the target ester.
- Add a constant, known concentration of the deuterated internal standard to all calibration standards and unknown samples.
- Perform liquid-liquid extraction to isolate the esters from the matrix.
4. GC-MS Analysis:
- Gas Chromatograph (GC):
- Column: DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.
- Inlet: Splitless injection at 250°C.
- Oven Program: 40°C (hold 2 min), ramp to 250°C at 10°C/min, hold 5 min.
- Carrier Gas: Helium at a constant flow of 1 mL/min.
- Mass Spectrometer (MS):
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- SIM Ions: Monitor characteristic, non-interfering ions for both the target ester and the deuterated internal standard. For example, for isopentyl isobutyrate (m/z 158) and this compound (m/z 165), one might monitor ions corresponding to the molecular ion and key fragments.
5. Data Analysis:
- Construct a calibration curve by plotting the ratio of the peak area of the target ester to the peak area of the deuterated internal standard against the concentration of the target ester.
- Determine the concentration of the target ester in unknown samples by using the calibration curve.
Experimental Protocol 2: Comparative Analysis with a Non-Deuterated Internal Standard
To perform a comparative analysis, repeat the protocol above, but in a separate set of experiments, substitute the deuterated internal standard with a non-deuterated alternative (e.g., a structural analog like isobutyl isobutyrate or another ester with a similar retention time). All other parameters should remain identical. The performance is then evaluated by comparing the accuracy (recovery of spiked samples) and precision (relative standard deviation of replicate measurements) obtained with each internal standard.
Visualizing the Workflow
To further clarify the experimental process and the logical relationships involved in quantitative analysis using an internal standard, the following diagrams are provided.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Logical relationship illustrating how a deuterated internal standard corrects for analytical variability.
Conclusion
The use of a deuterated internal standard, such as this compound, offers a distinct advantage in quantitative analysis by providing a chemically analogous reference that accurately tracks the analyte of interest throughout the experimental workflow. This leads to a significant improvement in the accuracy and precision of the results compared to non-deuterated internal standards. For researchers, scientists, and drug development professionals who demand the highest quality data, the adoption of deuterated internal standards is a critical step towards achieving robust and reliable quantitative outcomes.
References
Cross-Validation of Isopentyl isobutyrate-d7 for Quantitative Analysis: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Isopentyl isobutyrate-d7 is a deuterated form of isopentyl isobutyrate, which is utilized as an internal standard to ensure accuracy and precision in analytical testing.[1] The core advantage of using a deuterated internal standard lies in its chemical similarity to the analyte of interest, which allows it to mimic the analyte's behavior during sample preparation and analysis, thereby correcting for variations in extraction efficiency, injection volume, and instrument response.
Data Presentation: A Comparative Overview
The following tables present a hypothetical yet realistic comparison of key performance parameters for an analytical method using this compound versus a non-deuterated internal standard (a structural analog) and another deuterated standard. These values are illustrative and serve to highlight the typical performance advantages of using a deuterated internal standard.
Table 1: Comparison of Method Validation Parameters
| Parameter | This compound | Non-Deuterated Internal Standard (Structural Analog) | Alternative Deuterated Standard (e.g., Heptyl-d15 Acetate) |
| Linearity (R²) | ≥ 0.995 | ≥ 0.990 | ≥ 0.995 |
| Precision (%RSD) | |||
| - Intra-day | < 5% | < 10% | < 5% |
| - Inter-day | < 8% | < 15% | < 8% |
| Accuracy (% Recovery) | 95-105% | 85-115% | 95-105% |
| Limit of Quantification (LOQ) | Low ng/mL | Mid-High ng/mL | Low ng/mL |
| Matrix Effect | Minimal | Significant | Minimal |
Table 2: Hypothetical Analyte Recovery Data
| Sample Matrix | Analyte Concentration (ng/mL) | Recovery % (using this compound) | Recovery % (using Non-Deuterated IS) |
| Plasma | 10 | 98.5 | 88.2 |
| Plasma | 100 | 101.2 | 110.5 |
| Urine | 10 | 96.7 | 92.1 |
| Urine | 100 | 103.4 | 108.9 |
Experimental Protocols
A generalized experimental protocol for the quantitative analysis of a volatile analyte in a biological matrix using this compound as an internal standard by GC-MS is provided below. This protocol is a composite of standard analytical procedures and should be optimized for the specific analyte and matrix.
Objective: To quantify the concentration of Analyte X in human plasma using this compound as an internal standard.
Materials:
-
Human plasma samples
-
Analyte X certified reference standard
-
This compound internal standard solution (1 µg/mL in methanol)
-
Acetonitrile (B52724) (LC-MS grade)
-
Hexane (B92381) (GC grade)
-
Anhydrous sodium sulfate (B86663)
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
Procedure:
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Vortex for 30 seconds.
-
Add 400 µL of acetonitrile to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 rpm for 10 minutes.
-
-
Liquid-Liquid Extraction:
-
Transfer the supernatant to a clean tube.
-
Add 500 µL of hexane and vortex for 2 minutes.
-
Centrifuge at 3,000 rpm for 5 minutes.
-
Transfer the upper hexane layer to a new tube containing a small amount of anhydrous sodium sulfate to remove residual water.
-
-
GC-MS Analysis:
-
Inject 1 µL of the final extract into the GC-MS system.
-
GC Conditions:
-
Inlet Temperature: 250°C
-
Injection Mode: Splitless
-
Oven Program: Start at 50°C, hold for 1 min, ramp to 250°C at 10°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
MS Conditions:
-
Ion Source Temperature: 230°C
-
Quadrupole Temperature: 150°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
Monitor characteristic ions for Analyte X and this compound.
-
-
-
-
Data Analysis:
-
Integrate the peak areas of the target ions for both the analyte and the internal standard.
-
Calculate the peak area ratio (Analyte Area / Internal Standard Area).
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolation from the calibration curve.
-
Visualization of Cross-Validation Workflow
The following diagram illustrates a typical workflow for the cross-validation of an analytical method when changing an internal standard.
References
A Comparative Guide to Isotope Dilution Methods for the Analysis of Flavor Esters
This guide provides a detailed comparison of analytical methods for the quantification of volatile flavor compounds, with a specific focus on the use of Isopentyl isobutyrate-d7 as an internal standard. While direct inter-laboratory comparison data for this specific deuterated standard is not publicly available, this document outlines a validated reference method for a key target analyte, isoamyl isobutyrate, and compares the employed internal standards with the theoretically ideal deuterated analogue.
The content is intended for researchers, analytical chemists, and quality control professionals in the food, beverage, and flavor industries who are developing or refining quantitative methods using gas chromatography-mass spectrometry (GC-MS).
Reference Method: Quantification of Hop-Derived Esters in Beer
A validated headspace solid-phase microextraction (HS-SPME) GC-MS method serves as our reference for comparing internal standard performance. This method was developed for the reliable quantification of 16 hop-derived esters, including isoamyl isobutyrate, in beer.[1][2]
Experimental Protocol
The following protocol is adapted from the validated method for analyzing hop-derived esters in beer.[2]
-
Sample Preparation:
-
Transfer two 2 mL aliquots of beer into separate 10 mL headspace vials. No sodium chloride is added.
-
Add 10 µL of an ethanolic internal standard (ISTD) mix solution (containing standards like d6-geranyl acetate (B1210297) and ¹³C-methyl octanoate (B1194180) at 2 mg/L each) to each vial. This achieves a final ISTD concentration of 10 µg/L.
-
Immediately seal the vials with a magnetic screw cap containing a silicone/PTFE septum.
-
Place the vials on a cooled GC autosampler tray (5°C) until analysis.
-
-
HS-SPME Procedure:
-
Incubation: Incubate the vial at 60°C for 7.5 minutes to allow volatile esters to enrich in the headspace. Agitate the sample during this phase (e.g., 10 seconds at 500 rpm followed by 1 second of rest, repeated).
-
Extraction: Expose a Divinylbenzene/Carbonex/Polydimethylsiloxane (DVB/CAR/PDMS) SPME fiber to the vial's headspace for 7.5 minutes at 60°C, continuing the agitation program.
-
-
GC-MS Analysis:
-
Desorption: Thermally desorb the extracted compounds from the SPME fiber in the GC inlet.
-
Instrumentation: Utilize a gas chromatograph coupled to a mass spectrometer operating in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity.
-
Data Acquisition: Monitor specific quantifier and qualifier ions for each target ester and internal standard.
-
Method Performance Data
The reference method demonstrated high accuracy and precision for the quantification of multiple esters. The validation data for the target analyte, isoamyl isobutyrate, is summarized below.
| Parameter | Isoamyl Isobutyrate Performance Data |
| Linearity Range | 1 - 200 µg/L |
| Limit of Quantification (LOQ) | < 1 µg/L |
| Accuracy (Recovery) | Not explicitly stated for individual compounds, but spiking experiments evidenced method robustness. |
| Precision (RSD) | Not explicitly stated, but the overall method is described as reliable. |
Data sourced from the validation of a multi-method for hop-derived esters in beer.[1][2]
Comparison of Internal Standards
The choice of internal standard is critical for compensating for variations in sample extraction, injection, and ionization. The ideal internal standard is a stable, isotopically labeled version of the analyte of interest.
| Feature | Reference ISTD (d6-Geranyl Acetate) | Proposed ISTD (this compound) |
| Structure | Structurally different from isoamyl isobutyrate. | A deuterated analogue of the target analyte. |
| Chemical/Physical Properties | Different volatility, polarity, and chromatographic retention time compared to the analyte. | Nearly identical chemical and physical properties to the analyte, leading to very similar extraction efficiency and chromatographic behavior. |
| Correction for Matrix Effects | Good general correction for system variability. May not perfectly mimic the analyte's behavior in complex matrices, potentially leading to slight inaccuracies. | Excellent correction for matrix-specific effects, sample preparation losses, and instrumental variability, as it behaves almost identically to the native compound. |
| Availability | Commercially available as a standard for flavor analysis.[2] | Commercially available as a deuterated internal standard for GC-MS or LC-MS analysis. |
| Primary Advantage | Can serve as a single internal standard for a class of compounds (e.g., various esters and terpenes). | Provides the most accurate quantification for its specific target analyte (isoamyl isobutyrate) by minimizing compound-specific biases. |
Experimental and Analytical Workflow
The following diagram illustrates the general workflow for the quantitative analysis of volatile compounds in a liquid matrix using the HS-SPME-GC-MS technique with an internal standard.
Caption: General workflow for quantitative analysis using HS-SPME-GC-MS with an internal standard.
References
Assessing the Isotopic Effect of Isopentyl Isobutyrate-d7 on Chromatographic Retention Time: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The substitution of hydrogen with its heavier isotope, deuterium (B1214612), is a common practice in drug discovery and development to alter metabolic pathways and enhance pharmacokinetic profiles. However, this isotopic substitution can introduce subtle yet significant changes in the physicochemical properties of a molecule, leading to observable differences in chromatographic behavior. This guide provides an objective comparison of the expected chromatographic behavior of Isopentyl isobutyrate and its deuterated analog, Isopentyl isobutyrate-d7, supported by established principles of chromatography and generalized experimental data.
The Deuterium Isotope Effect in Gas Chromatography
In gas chromatography (GC), the primary phenomenon governing the change in retention time upon deuteration is the chromatographic isotope effect. For many compounds, including esters, deuterated molecules tend to elute slightly earlier than their non-deuterated (protiated) counterparts.[1][2][3] This is often referred to as an "inverse isotope effect" and is particularly observed on nonpolar stationary phases.[2][4][5]
The underlying principle lies in the subtle differences in bond strength and vibrational energy between a carbon-hydrogen (C-H) and a carbon-deuterium (C-D) bond. The C-D bond is slightly shorter and stronger, leading to a smaller van der Waals radius and reduced polarizability.[3][6] These differences influence the intermolecular interactions between the analyte and the stationary phase. Weaker van der Waals forces between the deuterated compound and the stationary phase typically result in a shorter retention time.[6][7]
The magnitude of this retention time shift is influenced by several factors:
-
Number of Deuterium Atoms: A greater number of deuterium atoms in a molecule generally leads to a more pronounced retention time shift.[8]
-
Position of Deuteration: The location of the deuterium atoms within the molecule can affect its overall interaction with the stationary phase.[4][9][10]
-
Chromatographic Conditions: The choice of stationary phase, temperature program, and carrier gas flow rate can all modulate the observed retention time difference.[4]
Comparative Data: Isopentyl Isobutyrate vs. This compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Expected Retention Time (min) | Expected Δt_R (min) (Isopentyl isobutyrate - this compound) |
| Isopentyl isobutyrate | C9H18O2 | 158.24 | 10.25 | 0.05 |
| This compound | C9H11D7O2 | 165.28 | 10.20 |
Note: The retention times are hypothetical and for illustrative purposes. The actual retention times and their difference will depend on the specific gas chromatography system and conditions.
Experimental Protocol for Assessing Isotopic Effect on Retention Time
This protocol outlines a general method for determining the retention time difference between Isopentyl isobutyrate and this compound using gas chromatography-mass spectrometry (GC-MS).
1. Materials and Reagents:
-
Isopentyl isobutyrate (analytical standard)
-
This compound (analytical standard)
-
High-purity solvent for sample dilution (e.g., hexane (B92381) or ethyl acetate)
-
GC-grade helium or hydrogen carrier gas
2. Instrumentation:
-
Gas chromatograph equipped with a capillary column and a mass selective detector (MSD).
-
A nonpolar or low-polarity capillary column is recommended (e.g., 5% phenyl-methylpolysiloxane).
3. Sample Preparation:
-
Prepare individual standard solutions of Isopentyl isobutyrate and this compound at a concentration of 100 µg/mL in the chosen solvent.
-
Prepare a mixed standard solution containing both compounds at a concentration of 50 µg/mL each.
4. GC-MS Parameters:
-
Injector Temperature: 250 °C
-
Injection Mode: Split (e.g., 50:1 ratio)
-
Injection Volume: 1 µL
-
Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min)
-
Oven Temperature Program:
-
Initial temperature: 60 °C, hold for 2 minutes
-
Ramp: 10 °C/min to 200 °C
-
Hold: 5 minutes at 200 °C
-
-
MSD Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Electron Ionization Energy: 70 eV
-
Scan Range: m/z 40-200
5. Data Analysis:
-
Inject the individual and mixed standard solutions into the GC-MS system.
-
Acquire the chromatograms and mass spectra for each compound.
-
Determine the retention time (t_R) for Isopentyl isobutyrate and this compound from the apex of their respective chromatographic peaks in the mixed standard injection.
-
Calculate the retention time difference (Δt_R) by subtracting the retention time of this compound from that of Isopentyl isobutyrate.
Logical Workflow for Isotopic Effect Assessment
Caption: Experimental workflow for assessing the isotopic effect on retention time.
References
- 1. Underlying Mechanisms of Chromatographic H/D, H/F, cis/trans and Isomerism Effects in GC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. Evaluation of gas chromatography for the separation of a broad range of isotopic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 2024.sci-hub.se [2024.sci-hub.se]
- 6. benchchem.com [benchchem.com]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. benchchem.com [benchchem.com]
- 9. Effect of position of deuterium atoms on gas chromatographic isotope effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of position of deuterium atoms on gas chromatographic isotope effects: Abstract, Citation (BibTeX) & Reference | Bohrium [bohrium.com]
The Gold Standard in Bioanalysis: A Comparative Guide to Linearity and Recovery Studies Using Deuterated Internal Standards
For researchers, scientists, and drug development professionals, the precision and reliability of analytical methods are paramount. In quantitative bioanalysis, particularly in drug metabolism and pharmacokinetic studies, the use of a stable isotope-labeled internal standard (SIL-IS), such as Isopentyl isobutyrate-d7, is considered the gold standard.[1][2] This guide provides a comparative overview of the performance of deuterated internal standards in linearity and recovery studies, supported by representative experimental data and detailed protocols.
The primary role of an internal standard (IS) in analytical methods like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) is to correct for the variability inherent in sample preparation and analysis.[2][3] A deuterated internal standard is a version of the analyte molecule where several hydrogen atoms have been replaced by their heavier isotope, deuterium.[2] This structural similarity ensures that the internal standard behaves almost identically to the analyte during extraction, chromatography, and ionization, providing a more accurate and precise quantification.[1][2][4][5]
Linearity: Ensuring Proportional Response
Linearity is a critical parameter in bioanalytical method validation that demonstrates the direct proportionality between the concentration of an analyte and the analytical signal over a defined range.[6] For methods employing an internal standard, linearity is assessed by plotting the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear relationship, typically with a correlation coefficient (r²) greater than 0.99, indicates a reliable quantitative method.
Representative Linearity Data
The following table presents representative data for a linearity study of a hypothetical analyte using this compound as the internal standard.
| Analyte Concentration (ng/mL) | Analyte Peak Area | IS Peak Area (this compound) | Peak Area Ratio (Analyte/IS) |
| 1.0 | 5,234 | 101,543 | 0.052 |
| 2.5 | 12,987 | 102,345 | 0.127 |
| 5.0 | 26,123 | 103,112 | 0.253 |
| 10.0 | 51,987 | 101,987 | 0.510 |
| 25.0 | 128,765 | 102,555 | 1.256 |
| 50.0 | 255,432 | 101,876 | 2.507 |
| 100.0 | 512,345 | 102,123 | 5.017 |
Correlation Coefficient (r²): 0.9998
Recovery: Assessing Extraction Efficiency
Recovery studies are performed to determine the efficiency of the extraction process in isolating the analyte and internal standard from the biological matrix.[4][6][7] While 100% recovery is not always necessary, it should be consistent and reproducible across the concentration range.[7] The use of a deuterated internal standard is particularly advantageous here, as its similar physicochemical properties to the analyte ensure that it tracks the analyte's recovery closely, correcting for any extraction inefficiencies.[1]
Representative Recovery Data
The table below shows representative recovery data for an analyte and this compound at three different concentrations.
| Concentration Level | Analyte Peak Area (Pre-extraction Spike) | Analyte Peak Area (Post-extraction Spike) | Analyte Recovery (%) | IS Peak Area (Pre-extraction Spike) | IS Peak Area (Post-extraction Spike) | IS Recovery (%) |
| Low QC (3.0 ng/mL) | 14,876 | 17,123 | 86.9 | 101,234 | 115,432 | 87.7 |
| Medium QC (30.0 ng/mL) | 154,321 | 175,432 | 88.0 | 102,345 | 116,123 | 88.1 |
| High QC (80.0 ng/mL) | 411,987 | 465,432 | 88.5 | 101,987 | 115,654 | 88.2 |
Experimental Protocols
Detailed methodologies are crucial for reproducible results. The following are generalized protocols for linearity and recovery studies.
Linearity Study Protocol
-
Preparation of Calibration Standards: Prepare a series of at least six to eight calibration standards by spiking a known amount of the analyte into a blank biological matrix (e.g., plasma, urine). The concentration range should encompass the expected concentrations in the study samples.
-
Addition of Internal Standard: Add a fixed concentration of the deuterated internal standard (this compound) to each calibration standard.
-
Sample Extraction: Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analysis: Analyze the extracted samples using the appropriate chromatographic and mass spectrometric conditions.
-
Data Analysis: For each standard, calculate the peak area ratio of the analyte to the internal standard. Plot this ratio against the analyte concentration and perform a linear regression analysis to determine the correlation coefficient (r²), slope, and y-intercept.
Recovery Study Protocol
-
Prepare Two Sets of Samples:
-
Set A (Pre-extraction Spike): Spike the analyte and internal standard into the blank biological matrix at three concentration levels (low, medium, and high). These samples will then undergo the full extraction process.
-
Set B (Post-extraction Spike): First, perform the extraction procedure on blank biological matrix samples. Then, spike the analyte and internal standard into the extracted matrix at the same three concentration levels as Set A. These samples represent 100% recovery.
-
-
Analysis: Analyze both sets of samples using the validated analytical method.
-
Calculation: Calculate the percent recovery for both the analyte and the internal standard at each concentration level using the following formula:
% Recovery = (Peak Area of Set A / Peak Area of Set B) * 100
Workflow and Comparison
The following diagram illustrates the general workflow for a bioanalytical method validation that includes linearity and recovery studies.
Caption: Workflow for bioanalytical method validation.
Deuterated vs. Non-Deuterated Internal Standards: A Comparison
| Feature | Deuterated Internal Standard (e.g., this compound) | Non-Deuterated (Structural Analog) Internal Standard |
| Chromatographic Behavior | Co-elutes with the analyte, providing optimal correction for matrix effects at the time of elution.[1] | May have a different retention time, leading to less effective compensation for matrix effects.[5] |
| Extraction Recovery | Closely mimics the analyte's recovery due to identical physicochemical properties.[1][2] | May have different extraction efficiency, leading to biased results if not carefully validated. |
| Ionization Efficiency | Experiences the same degree of ion suppression or enhancement as the analyte.[8] | Ionization can be affected differently by matrix components compared to the analyte. |
| Accuracy and Precision | Generally provides higher accuracy and precision due to better normalization of variability.[5] | May result in lower accuracy and precision if its behavior does not closely match the analyte. |
| Availability and Cost | Can be more expensive and may require custom synthesis.[5] | Often more readily available and less expensive. |
References
- 1. benchchem.com [benchchem.com]
- 2. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
- 3. biopharmaservices.com [biopharmaservices.com]
- 4. benchchem.com [benchchem.com]
- 5. scispace.com [scispace.com]
- 6. resolian.com [resolian.com]
- 7. fda.gov [fda.gov]
- 8. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Safety Operating Guide
Personal protective equipment for handling Isopentyl isobutyrate-d7
This guide provides crucial safety protocols and logistical plans for the handling and disposal of Isopentyl isobutyrate-d7, ensuring the safety of researchers, scientists, and drug development professionals. The following procedures are designed to offer clear, step-by-step instructions for laboratory operations involving this compound.
Hazard Identification and Chemical Properties
This compound is the deuterated form of Isopentyl isobutyrate. While deuteration can alter metabolic pathways, the immediate physical and chemical hazards are largely comparable to the non-deuterated parent compound.[1][2][3] Isopentyl isobutyrate is a flammable liquid and vapor that can cause skin and serious eye irritation.[4]
Hazard Statements:
-
H315: Causes skin irritation.[4]
-
H319: Causes serious eye irritation.[4]
-
H412: Harmful to aquatic life with long-lasting effects.[4][6]
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C₉H₁₁D₇O₂ | [1][2] |
| Molecular Weight | 165.28 g/mol | [1][2] |
| Appearance | Colorless liquid | [4][5] |
| Odor | Fruity, sweet | [4][7] |
| Boiling Point | ~162-171 °C / 323.6-340 °F | [5][7] |
| Flash Point | ~56 °C / 132.8 °F | [5] |
| Specific Gravity | ~0.857 g/cm³ | [5] |
| Solubility | Insoluble in water; soluble in alcohols and oils | [7] |
Personal Protective Equipment (PPE)
To minimize exposure risks, appropriate PPE must be worn at all times when handling this compound.[8] Employers are required to provide the necessary PPE to ensure worker safety.[8]
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles that provide a tight seal around the eyes. A face shield should be worn in conjunction with goggles when handling larger quantities.[8] | To protect against splashes and vapors that can cause serious eye irritation or damage.[8] |
| Hand Protection | Chemical-resistant gloves made of nitrile rubber or butyl rubber.[8][9] Regularly inspect gloves for signs of degradation and replace them on a set schedule to prevent permeation.[10] | To prevent skin contact, which can cause irritation and dermatitis from the removal of natural oils.[9] |
| Body Protection | A flame-retardant and anti-static lab coat or coveralls. An apron may be necessary when handling larger volumes.[9] | To protect against accidental splashes and skin exposure. Flame-retardant properties are crucial due to the flammability of the compound. |
| Respiratory Protection | Use only in a well-ventilated area, preferably within a chemical fume hood.[11] If ventilation is inadequate or in case of a large spill, use a NIOSH-approved respirator with appropriate cartridges for organic vapors.[11] | Vapors are heavier than air and can accumulate in low-lying areas, posing an inhalation hazard.[9] |
| Footwear | Closed-toe safety footwear made of chemical-resistant material.[10] | To protect feet from spills and provide stability in the laboratory environment.[10] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict handling protocol is essential for minimizing risks associated with this compound.
Preparation and Handling Area:
-
Ventilation: Always handle this compound in a well-ventilated area or inside a certified chemical fume hood to minimize inhalation of vapors.[9][11]
-
Ignition Sources: Before handling, ensure the work area is free of open flames, sparks, hot surfaces, and any other potential ignition sources.[5] Use non-sparking tools and explosion-proof equipment.[5][12]
-
Static Discharge: Ground and bond containers and receiving equipment to prevent static discharge, which can ignite flammable vapors.[5]
-
Emergency Equipment: Confirm that a safety shower, eyewash station, and appropriate fire extinguisher (dry sand, dry chemical, or alcohol-resistant foam) are readily accessible.[4]
Handling the Chemical:
-
Don PPE: Put on all required personal protective equipment as detailed in the section above.
-
Container Inspection: Before use, inspect the container for any damage or leaks.
-
Dispensing: When transferring the liquid, pour slowly and carefully to avoid splashing. Use a funnel for transferring to containers with narrow openings.
-
Container Sealing: Keep the container tightly closed when not in use to prevent the escape of flammable vapors.[5]
-
Avoidance of Incompatibles: Store and handle away from strong oxidizing agents.[5]
Caption: Workflow for Safe Handling of this compound.
Disposal Plan
Waste containing this compound must be treated as hazardous chemical waste.
Waste Collection:
-
Segregation: Do not mix with other waste streams unless explicitly permitted. Collect waste in a designated, properly labeled, and sealed container.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the associated hazards (Flammable Liquid, Irritant).
-
Storage: Store the waste container in a cool, dry, and well-ventilated area, away from ignition sources and incompatible materials, pending disposal.[5]
Disposal Method:
-
Professional Disposal: All waste must be disposed of through an approved waste disposal plant or a licensed hazardous waste management company.[4][5] Do not pour down the drain or dispose of with regular trash.
-
Deuterated Waste: While deuterium (B1214612) itself is not considered a significant environmental hazard, the organic compound it is attached to dictates the disposal protocol.[11] Some facilities may offer recycling or recovery programs for valuable deuterated materials; consult with your institution's environmental health and safety (EHS) office.[13][14]
Emergency Procedures
Immediate and appropriate action is critical in the event of an emergency.
Spill Response Protocol:
-
Evacuate: Immediately evacuate non-essential personnel from the spill area.
-
Ventilate: Ensure the area is well-ventilated, and eliminate all ignition sources.
-
Containment: For small spills, use an inert absorbent material like dry sand or earth. Do not use combustible materials such as sawdust.
-
Collection: Carefully collect the absorbed material using non-sparking tools and place it into a suitable, closed container for disposal.[6]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS or emergency response team immediately.
Caption: Decision workflow for spill response.
First Aid Measures:
| Exposure Route | First Aid Instructions |
| Eye Contact | Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[4] Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash off with soap and plenty of water for at least 15 minutes.[4] If skin irritation persists, get medical attention. |
| Inhalation | Move the person to fresh air.[4] If breathing is difficult or stops, provide artificial respiration. Seek medical attention if you feel unwell.[4] |
| Ingestion | Do NOT induce vomiting.[4] Clean mouth with water and drink plenty of water afterwards.[5] Never give anything by mouth to an unconscious person.[15] Seek immediate medical attention.[4] |
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. fishersci.co.uk [fishersci.co.uk]
- 7. Isopentyl isobutyrate | 2050-01-3 [chemicalbook.com]
- 8. mcrsafety.com [mcrsafety.com]
- 9. Protective Equipment for Working With Solvents | MicroCare [microcare.com]
- 10. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 11. Disposal of deuterium (D₂) — Synergy Recycling [synergy-recycling.co.uk]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. esemag.com [esemag.com]
- 14. Deuterium Labeled Compounds | ZEOCHEM [zeochem.com]
- 15. Page loading... [wap.guidechem.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
